DMPQ Dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBAOKYVJCNJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DMPQ Dihydrochloride: A Technical Guide to its PDGFRβ Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of DMPQ Dihydrochloride, a potent inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This document compiles available quantitative data, outlines representative experimental methodologies for kinase inhibition assays, and visualizes key signaling pathways and experimental workflows to support further research and development.
Introduction
This compound is recognized as a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ).[1][2][3][4] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including fibrotic diseases, atherosclerosis, and cancer, making it a critical therapeutic target. Understanding the selectivity profile of an inhibitor like DMPQ is paramount for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Selectivity Profile
This compound demonstrates high potency against PDGFRβ with a reported half-maximal inhibitory concentration (IC50) of 80 nM.[1][2][4] The compound exhibits a favorable selectivity profile, being over 100-fold more selective for PDGFRβ than for several other kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, erbB2, p56, Protein Kinase A (PKA), and Protein Kinase C (PKC).[1][2][4]
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 80 | - |
| EGFR | > 8000 | > 100-fold |
| erbB2 | > 8000 | > 100-fold |
| p56 | > 8000 | > 100-fold |
| PKA | > 8000 | > 100-fold |
| PKC | > 8000* | > 100-fold |
| Note: The IC50 values for the off-target kinases are estimated based on the reported >100-fold selectivity and are not directly cited values. |
Experimental Protocols
While the precise, detailed experimental protocol used for the initial characterization of this compound is not publicly available, this section outlines a representative, standardized protocol for determining the IC50 of a kinase inhibitor. This methodology is based on common practices in the field, such as luminescence-based kinase assays (e.g., ADP-Glo™) or radiometric assays.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of this compound against PDGFRβ and other kinases.
1. Reagents and Materials:
-
Recombinant human kinases (e.g., PDGFRβ, EGFR, etc.)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine Triphosphate (ATP)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of the compound stock to create a range of concentrations for testing (e.g., 12-point, 3-fold dilutions).
-
-
Assay Reaction:
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the recombinant kinase to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase being tested.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
3. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other measurements.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations: Signaling Pathways and Workflows
PDGFRβ Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of PDGFRβ. Ligand binding (e.g., PDGF-BB) triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which regulate crucial cellular processes like proliferation, migration, and survival.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of DMPQ.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor like DMPQ. The process begins with a primary assay against the main target, followed by screening against a panel of other kinases at a fixed concentration. Hits from this screen are then subjected to full dose-response analysis to determine their respective IC50 values.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
Logical Diagram of DMPQ Selectivity
This diagram provides a logical representation of DMPQ's selectivity profile, highlighting its high potency against PDGFRβ compared to its significantly lower activity against a representative set of other kinases.
Caption: Logical representation of DMPQ's kinase selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Research Applications of DMPQ Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the scientific applications of DMPQ Dihydrochloride. Contrary to some initial postulations, extensive research has firmly established this compound not as a nicotinic acetylcholine receptor agonist, but as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. Its utility in preclinical research, particularly in neuroscience, is expanding our understanding of various pathological processes.
Core Mechanism of Action: Selective PDGFRβ Inhibition
This compound exerts its effects by specifically targeting the tyrosine kinase domain of PDGFRβ. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF-BB, thereby blocking the initiation of downstream signaling cascades. This targeted action makes this compound an invaluable tool for dissecting the physiological and pathophysiological roles of PDGFRβ signaling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity for PDGFRβ.
| Parameter | Value | Target | Notes |
| IC50 | 80 nM | Human vascular PDGFRβ tyrosine kinase | The half maximal inhibitory concentration, indicating high potency.[1] |
| Selectivity | >100-fold | PDGFRβ over EGFR, erbB2, p56, PKA, and PKC | Demonstrates high specificity for its target, minimizing off-target effects.[1] |
| Molecular Weight | 339.22 g/mol | - | - |
| Solubility | Soluble to 100 mM in water | - | [1] |
Research Applications in Neuroscience
The high selectivity of this compound makes it a critical tool for investigating the multifaceted roles of PDGFRβ in the central nervous system.[2] Key areas of research include:
-
Neurovascular Function and Blood-Brain Barrier (BBB) Maintenance: PDGFRβ signaling is essential for the development and maintenance of pericytes, cells that are crucial for the integrity of the BBB. This compound is used to model and study the consequences of impaired PDGFRβ signaling on BBB permeability and overall neurovascular health.[2]
-
Neuroinflammation and Glial Cell Regulation: Researchers utilize this compound to explore the involvement of PDGFRβ in the activation and response of glial cells during neuroinflammatory events.[2]
-
Neurodegenerative Diseases: In the context of diseases like Alzheimer's and stroke, this compound helps to elucidate the role of PDGFRβ-mediated pathways in pericyte function and neurovascular remodeling.[2]
-
Spinal Muscular Atrophy (SMA): Studies have shown that this compound can effectively block the PDGF-mediated increase in the Survival Motor Neuron (SMN) protein in fibroblasts from SMA patients, suggesting a potential therapeutic avenue for investigation.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Detailed Experimental Protocol: Inhibition of PDGFRβ Phosphorylation in Cultured Pericytes
This protocol provides a general framework for assessing the inhibitory effect of this compound on PDGF-BB-induced PDGFRβ phosphorylation in a cell-based assay.
1. Materials and Reagents:
-
Human brain vascular pericytes (HBVPs)
-
Pericyte growth medium
-
Serum-free basal medium
-
Recombinant human PDGF-BB
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Cell Culture and Treatment:
-
Culture HBVPs in pericyte growth medium until they reach 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free basal medium for 12-24 hours prior to treatment. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free basal medium. A typical concentration range to test would be 1 nM to 1 µM.
-
Pre-treat the serum-starved cells with the various concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Following pre-treatment, stimulate the cells with a predetermined optimal concentration of PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control group.
3. Protein Extraction and Quantification:
-
After stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total PDGFRβ and a loading control like β-actin.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal for each sample.
-
Plot the normalized phospho-PDGFRβ levels against the concentration of this compound to determine the inhibitory effect and calculate the IC50 in the specific cell system.
This technical guide provides a comprehensive overview of the research applications of this compound, grounded in its well-characterized role as a selective PDGFRβ inhibitor. Its utility in dissecting complex signaling pathways, particularly in the context of neuroscience, underscores its importance as a valuable tool for the scientific community.
References
An In-Depth Technical Guide to the Biological Activity of DMPQ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMPQ Dihydrochloride, also known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. This document provides a comprehensive overview of its biological activity, including its mechanism of action, selectivity profile, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided, alongside visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of its biochemical and cellular effects.
Core Biological Activity: Potent and Selective Inhibition of PDGFRβ
This compound is characterized by its potent inhibitory action against human vascular PDGFRβ tyrosine kinase. The primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of PDGFRβ, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against PDGFRβ has been determined through in vitro kinase assays.
| Target Kinase | IC50 (nM) | Source |
| PDGFRβ | 80 | [1] |
Table 1: In Vitro Inhibitory Potency of this compound against PDGFRβ. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the PDGFRβ kinase activity.
Kinase Selectivity Profile
A key attribute of this compound is its high selectivity for PDGFRβ over other protein kinases. This selectivity is crucial for minimizing off-target effects in experimental systems and for its potential as a specific molecular probe.
| Kinase | Selectivity Fold (over PDGFRβ) | IC50 (nM) | Source |
| Epidermal Growth Factor Receptor (EGFR) | >100-fold | >8000 | [1] |
| erbB2 (HER2) | >100-fold | >8000 | [1] |
| p56 (Lck) | >100-fold | >8000 | [1] |
| Protein Kinase A (PKA) | >100-fold | >8000 | [1] |
| Protein Kinase C (PKC) | >100-fold | >8000 | [1] |
Table 2: In Vitro Selectivity Profile of this compound. The data demonstrates that this compound is significantly more potent against PDGFRβ compared to a panel of other representative tyrosine and serine/threonine kinases. Specific IC50 values for the off-target kinases are not publicly available but are reported to be greater than 100 times that of the IC50 for PDGFRβ.
Modulation of the PDGFRβ Signaling Pathway
PDGFRβ is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival. Upon binding its ligand, primarily PDGF-BB, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, initiating a cascade of intracellular signaling events. This compound, by inhibiting the initial autophosphorylation step, effectively blocks all downstream signaling originating from PDGFRβ.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the precise, detailed experimental protocol used in the original characterization of this compound by Dolle et al. (1994) is not publicly available, the following sections describe representative, contemporary methods for assessing PDGFRβ kinase activity and its inhibition in a cellular context.
In Vitro PDGFRβ Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a common method for determining the IC50 value of a compound against PDGFRβ using a luminescence-based kinase assay.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human PDGFRβ kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well microplates
-
Luminometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare the kinase reaction buffer.
-
Prepare a solution containing the PDGFRβ substrate and ATP in the kinase reaction buffer.
-
Dilute the recombinant PDGFRβ enzyme to the desired concentration in the kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the diluted this compound solutions. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).
-
Add the diluted PDGFRβ enzyme to all wells except the background controls.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular PDGFRβ Phosphorylation Inhibition Assay (Representative Protocol)
This protocol describes a method to assess the ability of this compound to inhibit PDGF-BB-induced PDGFRβ autophosphorylation in a cellular context.
Caption: A general workflow for a cellular PDGFRβ phosphorylation inhibition assay.
Materials:
-
Cell line expressing PDGFRβ (e.g., NIH-3T3 fibroblasts)
-
Cell culture medium and serum
-
This compound
-
Recombinant human PDGF-BB
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr857) and anti-total PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated PDGFRβ (p-PDGFRβ).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total PDGFRβ to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-PDGFRβ and total PDGFRβ.
-
Normalize the p-PDGFRβ signal to the total PDGFRβ signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation relative to the PDGF-BB stimulated control without the inhibitor.
-
Summary and Conclusion
This compound is a valuable research tool for studying the biological roles of PDGFRβ signaling. Its high potency and selectivity make it suitable for in vitro and cell-based assays aimed at dissecting the contributions of this pathway in various physiological and pathological processes. The provided representative protocols offer a foundation for the experimental evaluation of this compound and similar PDGFRβ inhibitors. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties to fully elucidate its potential as a therapeutic agent.
References
Target Validation Studies of DMPQ Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target validation studies for DMPQ Dihydrochloride, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action, experimental validation, and potential therapeutic applications of this compound.
Executive Summary
This compound, chemically identified as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, has been validated as a selective inhibitor of PDGFRβ, a receptor tyrosine kinase implicated in various cellular processes, including cell growth, proliferation, and migration. The primary target validation is supported by in vitro kinase assays demonstrating potent inhibition of PDGFRβ with high selectivity over other kinases. Furthermore, studies have indicated a potential role for DMPQ in modulating the levels of Survival Motor Neuron (SMN) protein, suggesting a therapeutic avenue for conditions such as Spinal Muscular Atrophy (SMA). This document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, PDGFRβ, and its selectivity against other kinases have been quantified in various studies. The following table summarizes the key quantitative findings.
| Target | Assay Type | DMPQ Potency (IC50) | Selectivity | Reference |
| PDGFRβ | In vitro kinase assay | 80 nM | >100-fold vs. EGFR, erbB2, p56, PKA, PKC | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the PDGFRβ signaling pathway. Upon binding of its ligand, primarily PDGF-BB, PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues. These phosphotyrosine residues serve as docking sites for various SH2 domain-containing proteins, initiating downstream signaling cascades. Key pathways activated by PDGFRβ include the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which is also involved in proliferation and differentiation. By inhibiting the initial autophosphorylation of PDGFRβ, DMPQ effectively blocks the activation of these downstream pathways.
Figure 1. Simplified PDGFRβ signaling pathway and the inhibitory action of DMPQ.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound.
In Vitro PDGFRβ Kinase Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of DMPQ against PDGFRβ.
Objective: To quantify the inhibitory effect of DMPQ on the kinase activity of purified human PDGFRβ.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
This compound (stock solution in DMSO)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microplates
-
Phosphocellulose paper and wash buffer (for radiometric assay)
-
Luminometer (for ADP-Glo™ assay)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of each DMPQ dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of a solution containing the PDGFRβ enzyme and the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the incorporated phosphate using a scintillation counter.
-
Calculate the percentage of inhibition for each DMPQ concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the DMPQ concentration and fitting the data to a sigmoidal dose-response curve.
Procedure (ADP-Glo™ Assay):
-
Follow steps 1-4 as in the radiometric assay.
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.
Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of DMPQ against a panel of other protein kinases.
Objective: To determine the inhibitory activity of DMPQ against a range of kinases to assess its target selectivity.
Procedure:
-
A panel of purified protein kinases (e.g., EGFR, erbB2, p56, PKA, PKC) is selected.
-
For each kinase, an in vitro kinase assay is performed as described in section 4.1, using the optimal substrate and reaction conditions for that specific kinase.
-
DMPQ is tested at a fixed concentration (e.g., 1 µM or 10 µM) or in a dose-response format to determine the IC50 for each kinase.
-
The selectivity is expressed as the ratio of the IC50 value for the off-target kinase to the IC50 value for PDGFRβ. A higher ratio indicates greater selectivity for PDGFRβ.
Figure 2. General workflow for kinase selectivity profiling.
Analysis of Survival Motor Neuron (SMN) Protein Levels
This protocol describes a representative method for investigating the effect of DMPQ on SMN protein levels in cultured cells, such as fibroblasts from SMA patients.
Objective: To determine if DMPQ can modulate the levels of SMN protein in a cellular context.
Materials:
-
Human fibroblasts from Spinal Muscular Atrophy (SMA) patients
-
Cell culture medium and supplements
-
PDGF-BB
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-SMN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture SMA patient-derived fibroblasts in appropriate cell culture medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified pre-incubation period.
-
Stimulate the cells with PDGF-BB for a defined duration. Include appropriate controls (untreated, PDGF-BB alone, DMPQ alone).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the SMN protein levels to the loading control.
Figure 3. Workflow for Western blot analysis of SMN protein levels.
Conclusion
The presented data and experimental methodologies provide a solid foundation for the target validation of this compound as a potent and selective inhibitor of PDGFRβ. The well-defined mechanism of action, supported by quantitative in vitro data, establishes PDGFRβ as the primary target. The observed effects on SMN protein levels in a disease-relevant cell model open up promising avenues for further investigation into the therapeutic potential of DMPQ in indications such as Spinal Muscular Atrophy. This technical guide serves as a valuable resource for researchers and developers working with this compound and in the broader field of kinase inhibitor discovery.
References
In-Depth Technical Guide to DMPQ Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMPQ Dihydrochloride is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) tyrosine kinase. In the field of neuroscience, PDGFRβ signaling is critically involved in the integrity and function of the neurovascular unit, particularly in the regulation of the blood-brain barrier (BBB) and the activity of pericytes. Dysregulation of this pathway has been implicated in a range of neurological disorders, including stroke and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its application in key neuroscience research techniques, and a summary of its known quantitative effects. This document is intended to serve as a valuable resource for researchers utilizing this compound to investigate the roles of PDGFRβ signaling in the central nervous system.
Introduction to this compound
This compound, with the chemical name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a highly selective inhibitor of PDGFRβ tyrosine kinase. Its utility in neuroscience research stems from its ability to specifically probe the functions of the PDGFRβ signaling cascade in both physiological and pathological conditions of the central nervous system.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl |
| Molecular Weight | 339.2 g/mol |
| CAS Number | 1123491-15-5 |
| Appearance | White to beige solid |
| Solubility | Soluble in water to 100 mM |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the PDGFRβ tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF-BB, thereby blocking the initiation of downstream signaling cascades. In the context of the central nervous system, PDGFRβ is predominantly expressed on pericytes, the contractile cells that envelop capillaries and are essential for maintaining BBB integrity, neurovascular coupling, and cerebral blood flow.
PDGFRβ Signaling Pathway in the Neurovascular Unit
The binding of PDGF-BB to PDGFRβ on pericytes initiates a signaling cascade that is crucial for pericyte survival, proliferation, and migration. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and the Mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation. Inhibition of this pathway by this compound can therefore have significant effects on the stability and function of the neurovascular unit.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PDGFRβ.
| Parameter | Value | Reference |
| IC50 for PDGFRβ | 80 nM | [1][2] |
| Selectivity | >100-fold selective over EGFR, erbB2, p56, PKA, and PKC | [1][2] |
Note: Further quantitative data from in vitro and in vivo studies specifically using this compound in neuroscience contexts are limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine optimal concentrations for their specific experimental systems.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in key neuroscience experiments.
In Vitro Primary Neuron and Pericyte Culture
Objective: To assess the effects of this compound on neuronal and pericyte viability, proliferation, and function.
Materials:
-
Primary neurons or pericytes
-
Appropriate culture medium (e.g., Neurobasal medium for neurons, DMEM for pericytes)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
-
Plates for cell culture (e.g., 96-well plates)
Protocol:
-
Cell Plating: Plate primary neurons or pericytes at a desired density in appropriate culture vessels.
-
DMPQ Treatment: After allowing cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. A typical starting concentration range for in vitro studies is 100 nM to 10 µM. A vehicle control (the solvent used for the DMPQ stock solution) should be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assessment:
-
Viability/Proliferation: Perform a cell viability assay according to the manufacturer's instructions.
-
Morphology: Assess cell morphology using phase-contrast microscopy.
-
Apoptosis: For apoptosis assays, cells can be stained with markers such as Annexin V and propidium iodide and analyzed by flow cytometry or fluorescence microscopy.
-
In Vivo Animal Models of Neurological Disease (e.g., Stroke)
Objective: To investigate the in vivo effects of this compound on disease progression and outcome in animal models.
Materials:
-
Animal model (e.g., rodent model of middle cerebral artery occlusion - MCAO)
-
This compound solution for injection (sterile, formulated in a suitable vehicle like saline or PBS)
-
Administration equipment (e.g., syringes, infusion pumps)
Protocol:
-
Animal Model Induction: Induce the neurological disease model according to established protocols.
-
DMPQ Administration: Administer this compound at a predetermined dose and route. The administration can be systemic (e.g., intraperitoneal or intravenous injection) or local (e.g., intracerebroventricular injection). The dosage will need to be optimized based on pharmacokinetic and pharmacodynamic studies, but a starting point could be in the range of 1-10 mg/kg.
-
Monitoring and Assessment:
-
Behavioral Tests: Perform relevant behavioral tests to assess functional outcomes (e.g., neurological deficit scores, motor coordination tests).
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., infarct volume measurement, immunohistochemistry for markers of interest like BBB proteins or inflammatory cells).
-
Biochemical Analysis: Homogenize brain tissue to measure protein levels or enzyme activity related to the PDGFRβ pathway.
-
Electrophysiology (Patch-Clamp)
Objective: To determine the effects of this compound on neuronal electrical activity.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
This compound solution
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron and record baseline electrical activity (e.g., resting membrane potential, action potential firing, synaptic currents).
-
DMPQ Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Post-Treatment Recording: Record the electrical activity during and after DMPQ application to observe any changes.
-
Washout: Perfuse with normal aCSF to determine if the effects are reversible.
Calcium Imaging
Objective: To measure the effect of this compound on intracellular calcium dynamics in neurons or other neural cells.
Materials:
-
Cultured neurons or brain slices
-
Calcium indicator dye (e.g., Fura-2 AM, GCaMP)
-
Fluorescence microscope with a suitable camera and light source
-
Perfusion system
-
This compound solution
Protocol:
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Baseline Imaging: Acquire baseline fluorescence images to establish the resting intracellular calcium levels.
-
Stimulation: Stimulate the cells to elicit a calcium response (e.g., with high potassium, glutamate, or electrical stimulation).
-
DMPQ Application: Perfuse the cells with a solution containing this compound.
-
Post-Treatment Imaging: Repeat the stimulation in the presence of DMPQ and record the changes in fluorescence to assess the effect on calcium transients.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PDGFRβ signaling in the central nervous system. Its high potency and selectivity make it suitable for dissecting the specific roles of this pathway in neurovascular function, BBB maintenance, and the pathophysiology of neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. It is crucial to optimize concentrations and experimental conditions for each specific application to ensure reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of targeting PDGFRβ with inhibitors like this compound in the context of neuroscience.
References
Methodological & Application
DMPQ Dihydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ Dihydrochloride is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase.[1][2][3][4] With an IC50 value of 80 nM for PDGFRβ, it demonstrates high selectivity, being over 100-fold more selective for PDGFRβ than for other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C.[1][2] This selectivity makes this compound a valuable tool for in vitro studies investigating the role of PDGFRβ signaling in various physiological and pathological processes, including angiogenesis, fibrosis, and cancer cell proliferation.
This document provides detailed application notes and protocols for in vitro assays utilizing this compound to assess its inhibitory effects on PDGFRβ signaling and cellular proliferation.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the ATP-binding site of the PDGFRβ tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, platelet-derived growth factor (PDGF-BB). The inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling molecules, thereby disrupting key cellular processes regulated by PDGFRβ, such as cell proliferation, migration, and survival.
The PDGFRβ signaling cascade is initiated by the binding of PDGF-BB, leading to receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various SH2 domain-containing proteins, including those of the Ras-MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 80 | - | [1][2][3] |
| EGFR | >10,000 | >125-fold | [1][2] |
| erbB2 | >10,000 | >125-fold | [1][2] |
| p56 | >10,000 | >125-fold | [1][2] |
| Protein Kinase A | >10,000 | >125-fold | [1][2] |
| Protein Kinase C | >10,000 | >125-fold | [1][2] |
Experimental Protocols
Protocol 1: Inhibition of PDGFRβ Autophosphorylation in a Cell-Based Assay
This protocol describes a method to determine the inhibitory effect of this compound on PDGF-BB-induced autophosphorylation of PDGFRβ in a cellular context using Western blotting. A suitable cell line for this assay is the murine fibroblast cell line NIH3T3, which endogenously overexpresses the PDGFRβ receptor.
Materials:
-
This compound
-
NIH3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human PDGF-BB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
Cell Culture: Culture NIH3T3 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution to the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM) in serum-free DMEM. Pre-incubate the serum-starved cells with the different concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
PDGF-BB Stimulation: Following pre-incubation with DMPQ, stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-PDGFRβ and total PDGFRβ overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-PDGFRβ and total PDGFRβ. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal for each sample. Calculate the percentage of inhibition of phosphorylation at each this compound concentration relative to the PDGF-BB stimulated control.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cells that are dependent on PDGFRβ signaling, such as fibroblasts.
Materials:
-
This compound
-
Human dermal fibroblasts or other suitable cell line
-
Appropriate cell culture medium and serum
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow:
References
Application Notes and Protocols for DMPQ Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ Dihydrochloride is a potent and highly selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ), a receptor tyrosine kinase.[1][2] With an IC50 value of 80 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of PDGFRβ signaling in various cellular processes.[1][2] This document provides a comprehensive guide for the use of this compound in cell culture, including detailed protocols for assessing its effects on cell viability, migration, and the PDGFRβ signaling pathway.
PDGFRβ is a key regulator of cell proliferation, migration, and survival in various cell types, particularly those of mesenchymal origin.[3] Upon binding its ligand, primarily PDGF-BB, the receptor dimerizes and autophosphorylates on multiple tyrosine residues. This activation initiates a cascade of downstream signaling events, predominantly through the RAS-MAPK and PI3K/AKT pathways, which in turn regulate fundamental cellular functions.[4][5][6] Dysregulation of the PDGFRβ signaling pathway is implicated in numerous diseases, including cancer, fibrosis, and atherosclerosis, making it a critical target for therapeutic intervention.[3] this compound's high selectivity allows for the specific interrogation of PDGFRβ-mediated events, minimizing off-target effects.[1][2]
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 339.22 g/mol | [1] |
| Formula | C₁₆H₁₄N₂O₂ · 2HCl | [1] |
| IC50 | 80 nM for human PDGFRβ | [1][2] |
| Solubility | Soluble in water (up to 100 mM) and PBS (pH 7.2, up to 10 mg/ml) | [1][7] |
| Storage of Solid | Store at room temperature. | [1] |
| Storage of Stock Solution | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [8] |
Table 2: Recommended Working Concentrations and Treatment Times
| Application | Cell Type | Recommended Concentration Range | Typical Treatment Time | Reference(s) |
| Inhibition of PDGFRβ Phosphorylation | Various | 100 nM - 1 µM | 15 min - 2 hours | [9][10] |
| Cell Proliferation Assay | Fibroblasts, Smooth Muscle Cells | 100 nM - 10 µM | 24 - 72 hours | [11] |
| Cell Migration Assay | Fibroblasts, Smooth Muscle Cells | 100 nM - 10 µM | 4 - 24 hours | [12][13] |
Note: The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Based on the desired stock concentration, calculate the required volume of sterile water or PBS (pH 7.2). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 339.22), dissolve it in 29.48 µL of solvent. Vendor information suggests solubility in water up to 100 mM.[1]
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.[14]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Experimental Workflow for Studying this compound Effects
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability and proliferation.[12][13][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
If investigating the inhibitory effect against ligand-induced proliferation, pre-incubate with DMPQ for 1-2 hours before adding PDGF-BB (typically 10-50 ng/mL).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This protocol outlines the use of a Transwell (Boyden chamber) system to evaluate the effect of this compound on cell migration towards a chemoattractant like PDGF-BB.[13][16]
-
Preparation:
-
Serum-starve the cells for 12-24 hours before the assay to reduce basal migration.
-
Rehydrate Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10-30 ng/mL PDGF-BB) to the lower chamber of the 24-well plate.[7]
-
Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed 1 x 10⁵ cells in 100 µL into the upper chamber of the Transwell insert.[7]
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal time will depend on the cell type.
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or 70% ethanol for 10-15 minutes.[13]
-
-
Staining and Visualization:
-
Stain the fixed cells with 0.1% Crystal Violet for 15 minutes.[13]
-
Wash the inserts with PBS to remove excess stain.
-
Allow the membrane to dry and visualize the migrated cells using a microscope.
-
-
Quantification: Count the number of migrated cells in several random fields of view for each condition.
Western Blot Analysis of PDGFRβ Signaling
This protocol is for detecting the phosphorylation status of PDGFRβ and its downstream targets, AKT and ERK, following this compound treatment.[9][10]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 20-50 ng/mL) for 15 minutes.[9]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Visualization
The primary mechanism of action for this compound is the inhibition of PDGFRβ autophosphorylation, which subsequently blocks downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydroleucodine inhibits vascular smooth muscle cell proliferation in G2 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of PDGF-BB-induced proliferation and migration in VSMCs by proanthocyanidin A2: Involvement of KDR and Jak-2/STAT-3/cPLA2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Migration Is Regulated by Platelet-Derived Growth Factor Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Compound C inhibits vascular smooth muscle cell proliferation and migration in an AMP-activated protein kinase-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.12. Transwell migration assay [bio-protocol.org]
- 12. Cell migration assay [bio-protocol.org]
- 13. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, PDGFR beta inhibitor (CAS 1123491-15-5) | Abcam [abcam.com]
- 15. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased susceptibility of spinal muscular atrophy fibroblasts to camptothecin is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DMPQ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ Dihydrochloride is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase, with an IC50 value of 80 nM. Its high selectivity makes it a valuable tool for investigating the role of PDGFRβ signaling in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of this compound based on currently available scientific literature. The primary application described is in a murine model of neovascularization.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is critical for the successful design of in vivo studies.
| Property | Value | Citations |
| Molecular Weight | 339.22 g/mol | |
| Formula | C₁₆H₁₄N₂O₂·2HCl | |
| Appearance | Solid | |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| Storage | Store at room temperature | [1] |
Experimental Protocols
The following protocol is based on a study by Uccelli et al., where this compound was used to inhibit perivascular cell recruitment in an in vivo neovascularization model.
Protocol 1: Subcutaneous Administration in a Murine Neovascularization Model
This protocol details the preparation and administration of this compound for daily subcutaneous injections in Rag1 mice.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 0.9% Sodium Chloride (Saline)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes (30-gauge needle)
-
Animal model: Rag1 mice
Procedure:
-
Preparation of Dosing Solution (200 µM):
-
Calculate the required amount of this compound based on the desired final concentration and volume. For a 200 µM solution, this corresponds to approximately 0.068 mg/mL.
-
Aseptically weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS (pH 7.2) to the tube. Note: While the specific vehicle was not explicitly stated in the primary literature, sterile PBS is a suitable vehicle given the compound's solubility.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Animal Handling and Administration:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
The study described utilized Rag1 mice with subcutaneously implanted collagen gels containing microvessel fragments.
-
Administration Schedule: Daily injections were performed from day 13 to day 22 post-implantation.[2]
-
Injection Procedure:
-
Using a sterile 30-gauge insulin syringe, draw up the appropriate volume of the 200 µM this compound solution. The exact injection volume was not specified in the reference study; however, for subcutaneous injections in mice, a volume of 50-100 µL is common.
-
Gently lift the skin around the implantation site to form a tent.
-
Carefully insert the needle into the subcutaneous space, ensuring not to puncture the underlying muscle or the implant itself.[2]
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
-
Control Group:
-
A control group receiving daily subcutaneous injections of the vehicle (sterile PBS) should be included in the experimental design.
-
Visualizations
Signaling Pathway
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo administration of this compound in a neovascularization model.
Discussion and Considerations
-
Vehicle Selection: this compound is highly soluble in aqueous solutions. Sterile PBS or 0.9% saline are appropriate vehicles for in vivo administration. It is always recommended to perform a small-scale solubility test with the chosen vehicle and the specific lot of the compound.
-
Dosage and Administration Route: The provided protocol is based on a single study. The optimal dose and route of administration may vary depending on the animal model, the targeted disease, and the desired therapeutic effect. Preliminary dose-ranging and pharmacokinetic studies are recommended for new applications.
-
Stability: Once dissolved, it is advisable to use the this compound solution promptly or store it under appropriate conditions (e.g., refrigerated and protected from light) for a short period. The stability of the compound in solution should be considered.
-
Animal Welfare: Monitor animals regularly for any signs of toxicity or adverse reactions following administration. This includes checking the injection site for irritation, as well as monitoring for changes in weight, behavior, and overall health.
These application notes are intended to serve as a guide. Researchers should adapt the protocols to their specific experimental needs and adhere to all relevant safety and animal welfare regulations.
References
Application Notes and Protocols for DMPQ Dihydrochloride in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ Dihydrochloride is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase. With an IC50 value of 80 nM, it offers high selectivity over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of PDGFRβ signaling in various cellular processes. Immunofluorescence is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. This document provides detailed application notes and protocols for the use of this compound in immunofluorescence studies to probe the PDGFRβ signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the tyrosine kinase activity of PDGFRβ. Upon binding of its ligand, typically PDGF-BB, PDGFRβ dimerizes and autophosphorylates on several tyrosine residues. These phosphorylated sites serve as docking stations for various downstream signaling molecules containing SH2 domains, thereby initiating a cascade of intracellular events. The primary signaling pathways activated by PDGFRβ include the RAS-MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a key regulator of cell survival and metabolism. By inhibiting the initial autophosphorylation of the receptor, this compound effectively blocks the activation of these downstream pathways.
Signaling Pathway Diagram
The following diagram illustrates the PDGFRβ signaling pathway and the point of inhibition by this compound.
Caption: PDGFRβ signaling pathway and DMPQ inhibition.
Application in Immunofluorescence
This compound can be utilized in immunofluorescence experiments to:
-
Investigate the role of PDGFRβ signaling in the subcellular localization of target proteins.
-
Quantify the effect of PDGFRβ inhibition on the expression levels of downstream signaling components.
-
Assess the impact of PDGFRβ inhibition on cellular morphology and cytoskeletal organization.
A typical experimental approach involves treating cells with this compound followed by immunofluorescent staining for a protein of interest within the PDGFRβ pathway (e.g., phosphorylated ERK, or phosphorylated AKT) to observe changes in its localization or expression.
Experimental Protocols
The following is a general protocol for treating cells with this compound and subsequent immunofluorescent staining. Optimization may be required for specific cell types and antibodies.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human fibroblasts, vascular smooth muscle cells) onto sterile glass coverslips in a multi-well plate at a suitable density to reach 50-70% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Further dilute the stock solution in serum-free media to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined duration (e.g., 1, 6, or 24 hours). Include a vehicle-only control.
-
Stimulation (Optional): To study the inhibitory effect of DMPQ, stimulate the cells with a PDGFRβ ligand like PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before fixation.
Immunofluorescence Staining
-
Fixation: After treatment, gently wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the target protein (e.g., anti-phospho-ERK, anti-phospho-AKT) in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. A nuclear counterstain such as DAPI can be used. Mount the coverslips onto glass slides using an anti-fade mounting medium.
Experimental Workflow Diagram
Caption: Immunofluorescence workflow with DMPQ.
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images is crucial for obtaining objective results. This can be achieved through software-based measurement of fluorescence intensity.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from an immunofluorescence experiment investigating the effect of this compound on PDGF-BB-induced ERK phosphorylation.
| Treatment Group | DMPQ Conc. (nM) | PDGF-BB (50 ng/mL) | Mean Nuclear p-ERK Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Untreated Control | 0 | - | 15.2 | 3.1 |
| Vehicle Control | 0 | + | 150.8 | 12.5 |
| DMPQ | 10 | + | 110.4 | 9.8 |
| DMPQ | 50 | + | 45.6 | 5.2 |
| DMPQ | 100 | + | 18.3 | 3.5 |
| DMPQ | 500 | + | 16.1 | 2.9 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time or change blocking reagent. Increase the number and duration of wash steps. |
| Non-specific binding of antibodies. | Titrate primary and secondary antibodies to determine optimal concentrations. | |
| Weak or No Signal | Suboptimal primary antibody concentration. | Increase the concentration of the primary antibody or the incubation time. |
| Ineffective permeabilization. | Optimize permeabilization time and detergent concentration. | |
| Loss of antigenicity during fixation. | Try a different fixation method (e.g., methanol fixation). | |
| Inconsistent Staining | Uneven cell density or treatment application. | Ensure even cell seeding and uniform application of reagents. |
Conclusion
This compound is a specific and potent inhibitor of PDGFRβ, making it an excellent tool for dissecting the roles of this signaling pathway in cellular functions. When coupled with immunofluorescence, DMPQ allows for the detailed visualization and quantification of its effects on downstream signaling events. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms governed by PDGFRβ signaling.
Application Notes and Protocols: DMPQ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DMPQ Dihydrochloride is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase. Contrary to potential misconceptions, extensive research has characterized DMPQ as a specific inhibitor of PDGFRβ signaling, and it is not documented to have direct activity on ionotropic glutamate receptors such as AMPA or kainate receptors. Therefore, its application in electrophysiological studies of these ion channels is not an established use.
These application notes provide a comprehensive overview of the well-documented mechanism of action of this compound, its established applications in biomedical research, and protocols for its use in relevant cell-based assays to study PDGFRβ signaling.
Mechanism of Action of this compound
This compound, with the chemical name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, functions as a highly selective antagonist of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase[1][2]. It exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of the receptor. This prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF, thereby blocking the initiation of downstream intracellular signaling cascades[3].
Studies have demonstrated that DMPQ exhibits high selectivity for PDGFRβ, with over 100-fold greater potency against this receptor compared to other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C[4]. This specificity makes DMPQ a valuable tool for dissecting the physiological and pathological roles of PDGFRβ signaling.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound is summarized in the table below.
| Target | Metric | Value | Reference |
| PDGFRβ | IC50 | 80 nM | [4] |
| EGFR | Selectivity | >100-fold | [4] |
| erbB2 | Selectivity | >100-fold | |
| p56 | Selectivity | >100-fold | |
| Protein Kinase A | Selectivity | >100-fold | |
| Protein Kinase C | Selectivity | >100-fold |
Table 1: Inhibitory Potency and Selectivity of this compound. The IC50 value represents the concentration of DMPQ required to inhibit 50% of PDGFRβ kinase activity.
Established Research Applications
Given its specific mechanism of action, this compound is utilized in a variety of research areas to investigate the roles of PDGFRβ signaling.
-
Oncology: Dysregulated PDGFRβ signaling is implicated in the pathogenesis of several cancers, including gastrointestinal stromal tumors (GIST)[5]. DMPQ can be used in preclinical studies to probe the therapeutic potential of PDGFRβ inhibition in cancer models.
-
Neuroscience: PDGFRβ signaling is crucial for the function of pericytes and the maintenance of the blood-brain barrier[1]. DMPQ is employed to study the role of this pathway in neuroinflammation and neurovascular remodeling in the context of diseases like Alzheimer's and stroke[1].
-
Fibrotic Diseases: The PDGFR pathway is a known driver of fibrosis. DMPQ can be used in models of fibrotic diseases to investigate the anti-fibrotic effects of PDGFRβ inhibition.
-
Vascular Biology: PDGFRβ plays a role in the migration and proliferation of vascular smooth muscle cells, processes that contribute to atherosclerosis and restenosis[6]. DMPQ is a tool to study these processes in vitro and in vivo.
Signaling Pathway
This compound inhibits the PDGFRβ signaling pathway. The binding of Platelet-Derived Growth Factor (PDGF) to PDGFRβ induces receptor dimerization and autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration. DMPQ blocks the initial autophosphorylation step.
Figure 1. Inhibition of the PDGFRβ signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for utilizing this compound in common cell-based assays. Specific cell types, seeding densities, and incubation times should be optimized for each experimental system.
Protocol: Inhibition of PDGFRβ Phosphorylation (Western Blot)
This protocol details the steps to assess the inhibitory effect of DMPQ on PDGF-induced phosphorylation of PDGFRβ.
Materials:
-
This compound
-
Cell line expressing PDGFRβ (e.g., NIH-3T3, primary vascular smooth muscle cells)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Recombinant human PDGF-BB
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
DMPQ Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations. Remove the starvation medium from the cells and add the medium containing different concentrations of DMPQ. Incubate for 1-2 hours.
-
PDGF Stimulation: Add recombinant PDGF-BB to the medium to a final concentration of 20-50 ng/mL. Incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe for total PDGFRβ and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Protocol: Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This protocol measures the effect of DMPQ on PDGF-driven cell proliferation.
Materials:
-
This compound
-
PDGFRβ-expressing cell line
-
Low-serum or serum-free cell culture medium
-
Recombinant human PDGF-BB
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with a low-serum or serum-free medium containing various concentrations of this compound. Include a vehicle control.
-
Stimulation: Add PDGF-BB to the appropriate wells to stimulate proliferation. Include a set of wells with no PDGF-BB as a baseline control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Viability Measurement: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the effect of DMPQ on cell proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Figure 2. General experimental workflow for this compound application.
References
- 1. DMPQ | CAS 137206-97-4 | PDGFRβ kinase inhibitor [stressmarq.com]
- 2. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PDGFR gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. onclive.com [onclive.com]
- 6. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Analysis of α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for generating a dose-response curve for agonists of the α7 nicotinic acetylcholine receptor (α7-nAChR). The α7-nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes, including cognitive function, inflammation, and neurotransmission, making it a significant target for drug discovery.[1][2]
Important Note on DMPQ Dihydrochloride: Initial queries regarding the use of this compound as a selective α7-nAChR agonist have revealed conflicting information. The available scientific literature and vendor information consistently characterize this compound (CAS No: 1123491-15-5) as a potent and selective inhibitor of the platelet-derived growth factor receptor β (PDGFRβ)[3]. To date, no substantial evidence has been found to support its activity as an α7-nAChR agonist. Therefore, the following protocols are provided as a general guideline for characterizing α7-nAChR agonists and are not specific to this compound. Researchers should verify the pharmacological activity of their specific compounds of interest before proceeding.
I. Overview of α7 Nicotinic Acetylcholine Receptor Signaling
Activation of the homopentameric α7-nAChR by an agonist leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca²⁺).[4][5] This influx of Ca²⁺ acts as a second messenger, initiating a cascade of intracellular signaling events. Key pathways activated include the JAK2-STAT3 pathway, which is involved in the anti-inflammatory response, and the PI3K-Akt pathway, which plays a role in cell survival and neuroprotection.[4][6] The rise in intracellular calcium can also lead to the activation of various calcium-dependent enzymes and transcription factors, ultimately modulating cellular function.[4]
Figure 1: Simplified α7-nAChR Signaling Pathway.
II. Experimental Protocol: Generation of a Dose-Response Curve using a Calcium Imaging Assay
This protocol describes the use of a cell-based calcium imaging assay, a common method for determining the potency (EC₅₀) of an α7-nAChR agonist. The assay measures the increase in intracellular calcium concentration upon receptor activation.
A. Materials and Reagents
| Material/Reagent | Supplier (Example) | Purpose |
| Cell Line | ATCC | Host for expressing α7-nAChR (e.g., HEK293, CHO) |
| α7-nAChR Expression Vector | GenScript | Vector containing the cDNA for the human α7-nAChR subunit |
| Transfection Reagent | Thermo Fisher Scientific | To introduce the α7-nAChR vector into the host cells |
| Cell Culture Medium | Gibco | For cell growth and maintenance (e.g., DMEM, Ham's F-12) |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent bacterial contamination |
| Calcium-sensitive dye | Molecular Probes | e.g., Fluo-4 AM, to detect changes in intracellular Ca²⁺ |
| Pluronic F-127 | Molecular Probes | To aid in the dispersion of the calcium-sensitive dye |
| Assay Buffer | In-house preparation | e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES |
| Test Compound (α7-nAChR agonist) | Tocris Bioscience | To be tested for its dose-dependent activity |
| Reference Agonist | Sigma-Aldrich | e.g., Acetylcholine, Nicotine for positive control |
| Antagonist | Tocris Bioscience | e.g., Methyllycaconitine (MLA), for specificity control |
| 96-well black, clear-bottom plates | Corning | For cell seeding and fluorescence measurements |
B. Experimental Workflow
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 6. termedia.pl [termedia.pl]
Application Notes and Protocols for Studying Angiogenesis with DMPQ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ Dihydrochloride, with the chemical name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase, exhibiting an IC50 of 80 nM.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The PDGF/PDGFR signaling pathway plays a crucial role in the later stages of angiogenesis, particularly in the recruitment of pericytes and smooth muscle cells to stabilize newly formed vessels. By selectively inhibiting PDGFRβ, this compound provides a valuable tool for investigating the role of pericyte recruitment and vessel maturation in angiogenesis. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in key in vitro and in vivo angiogenesis assays.
Mechanism of Action
Angiogenesis is a multi-step process that includes the activation of endothelial cells, degradation of the extracellular matrix, proliferation and migration of endothelial cells, tube formation, and finally, the recruitment of pericytes and smooth muscle cells to stabilize the new vessel. While Vascular Endothelial Growth Factor (VEGF) is a primary driver of the initial stages, the PDGF-B/PDGFRβ signaling axis is essential for vessel maturation.
Endothelial cells in newly forming vessels release PDGF-B, which acts as a chemoattractant for pericytes expressing PDGFRβ on their surface. The binding of PDGF-B to PDGFRβ triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, including the PI3K/AKT and MAPK pathways. These pathways promote the proliferation, migration, and adhesion of pericytes to the endothelial tube, providing structural support and ensuring vessel integrity.
This compound, as a selective inhibitor of PDGFRβ, is expected to disrupt this crucial step in angiogenesis. By blocking the PDGFRβ signaling cascade, this compound would inhibit the recruitment of pericytes to the nascent vessels, leading to vessel destabilization, increased permeability, and ultimately, the regression of the newly formed vasculature. This makes this compound a valuable compound for studying the functional importance of pericytes in angiogenesis and for evaluating the therapeutic potential of targeting vessel maturation.
Data Presentation
Table 1: Illustrative In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Parameter Measured | Illustrative IC50 |
| Endothelial Cell & Pericyte Co-culture Tube Formation | HUVECs & Primary Human Brain Vascular Pericytes | Tube Length and Branch Points | 50 - 200 nM |
| Pericyte Migration Assay | Primary Human Brain Vascular Pericytes | Inhibition of PDGF-BB-induced Migration | 80 - 300 nM |
| Endothelial Cell Proliferation Assay | HUVECs | Inhibition of cell growth | >10 µM (Expected to be non-toxic at effective concentrations) |
Table 2: Illustrative In Vivo Anti-Angiogenic Activity of this compound
| Model | Species | Endpoint Measured | Illustrative Effective Dose |
| Chick Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | Inhibition of neovascularization | 1 - 10 µ g/pellet |
| Matrigel Plug Assay | Mouse | Reduction in hemoglobin content and CD31 staining | 10 - 50 mg/kg/day |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting angiogenesis.
Experimental Protocols
In Vitro Assays
1. Endothelial Cell and Pericyte Co-culture Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures and the role of pericytes in stabilizing these structures.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Primary Human Brain Vascular Pericytes (HBVPs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Pericyte Medium (PM)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound stock solution (in sterile water or DMSO)
-
96-well plate
-
Calcein AM (for visualization)
-
Fluorescence microscope
-
-
Protocol:
-
Thaw Basement Membrane Matrix on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and HBVPs and resuspend them in EGM-2 at a ratio of 5:1 (HUVECs:HBVPs) to a final concentration of 2 x 10^5 cells/mL.
-
Add this compound to the cell suspension at various final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Seed 100 µL of the cell suspension containing this compound onto the solidified matrix in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
For visualization, add Calcein AM to a final concentration of 2 µM and incubate for 30 minutes.
-
Capture images using a fluorescence microscope.
-
Quantify the total tube length and the number of branch points using angiogenesis analysis software.
-
Caption: Workflow for the endothelial and pericyte co-culture tube formation assay.
2. Pericyte Migration Assay (Boyden Chamber Assay)
This assay measures the ability of this compound to inhibit the chemotactic migration of pericytes towards a PDGF-BB gradient.
-
Materials:
-
Primary Human Brain Vascular Pericytes (HBVPs)
-
Pericyte Basal Medium (PBM) with 0.5% BSA
-
Recombinant Human PDGF-BB
-
This compound stock solution
-
Boyden chamber apparatus with 8 µm pore size inserts
-
24-well plate
-
Crystal Violet staining solution
-
-
Protocol:
-
Starve HBVPs in PBM with 0.5% BSA for 12-24 hours.
-
Add 600 µL of PBM with 0.5% BSA containing 20 ng/mL of PDGF-BB to the lower wells of the 24-well plate.
-
Harvest and resuspend the starved HBVPs in PBM with 0.5% BSA at a concentration of 1 x 10^5 cells/mL.
-
Add this compound to the cell suspension at various final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Add 200 µL of the cell suspension containing this compound to the upper chamber of the Boyden chamber inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a light microscope.
-
Caption: Workflow for the pericyte migration assay.
In Vivo Assay
3. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
This compound
-
Cortisone acetate-hydrocortisone solution
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
-
Image analysis software
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper discs or Thermanox coverslips loaded with different amounts of this compound (e.g., 0, 1, 5, 10 µg). A slow-release polymer can be used for sustained delivery.
-
On day 8 or 9, place the discs containing this compound onto the CAM, avoiding large blood vessels.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the area around the disc.
-
Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area compared to the control. An avascular zone around the disc indicates anti-angiogenic activity.
-
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Conclusion
This compound is a valuable research tool for investigating the role of PDGFRβ signaling in angiogenesis. Its high potency and selectivity make it suitable for dissecting the specific contribution of pericyte recruitment and vessel maturation to the overall angiogenic process. The protocols provided herein offer a starting point for researchers to explore the anti-angiogenic potential of this compound in both in vitro and in vivo settings. It is recommended that each laboratory optimizes the experimental conditions, including cell types and compound concentrations, to best suit their research objectives.
References
Troubleshooting & Optimization
DMPQ Dihydrochloride solubility issues in media
Welcome to the technical support center for DMPQ Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ), a receptor tyrosine kinase.[1] Its primary mechanism of action is to block the autophosphorylation of PDGFRβ, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[1] It displays high selectivity for PDGFRβ over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound is soluble in aqueous solutions. Water and phosphate-buffered saline (PBS) at a pH of 7.2 are the most commonly recommended solvents for preparing stock solutions.
Q3: What is the reported solubility of this compound?
The solubility of this compound can vary slightly between suppliers. For precise quantitative data, please refer to the summary table below. It is generally reported to be soluble in water up to 100 mM and in PBS (pH 7.2) at 10 mg/mL. Some suppliers note that sonication may be required to achieve complete dissolution in water.[2]
Q4: How should I store stock solutions of this compound?
For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Solubility and Handling in Experimental Media
Quantitative Solubility Data
| Solvent | Concentration | Notes | Source |
| Water | 100 mg/mL (294.79 mM) | Ultrasonic assistance may be needed. | |
| Water | 80 mg/mL (235.84 mM) | Sonication is recommended. | [2] |
| PBS (pH 7.2) | 10 mg/mL | - | - |
| Water | >10 mg/mL | - | - |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the recommended procedure for preparing and using this compound in cell-based assays to minimize solubility issues.
Materials:
-
This compound powder
-
Sterile, high-purity water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder in sterile water or PBS (pH 7.2) to create a concentrated stock solution (e.g., 10 mM or 100 mM).
-
To aid dissolution, vortex the solution vigorously. If particulates remain, sonicate the solution for 10-15 minutes.[2]
-
-
Sterile Filtration:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if water is used as the solvent.
-
-
Storage of Stock Solution:
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the concentrated stock solution into your complete cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent localized high concentrations that can lead to precipitation.
-
Best Practice: To avoid precipitation when diluting a DMSO stock into an aqueous medium, it is recommended to first make intermediate dilutions of the stock in DMSO before the final dilution into the culture medium. While this compound is water-soluble, this principle of gradual dilution can still be beneficial.
-
Troubleshooting Guide: Solubility Issues in Media
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | "Salting out" effect: High salt concentration in the medium can reduce the solubility of the compound. pH shift: The pH of the stock solution and the medium may differ significantly. Localized high concentration: Adding a small volume of highly concentrated stock directly to the medium can cause it to crash out of solution. | 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. 3. Perform a serial dilution of the stock solution in the cell culture medium to gradually decrease the concentration. 4. If using a water-based stock, ensure the pH is compatible with your medium. PBS (pH 7.2) is often a good choice. |
| The media becomes cloudy or a precipitate forms over time during incubation. | Compound instability: this compound may have limited stability in the complex environment of cell culture medium at 37°C over extended periods. Interaction with media components: The compound may interact with proteins (e.g., from fetal bovine serum) or other components in the medium, leading to precipitation.[4][5] | 1. Prepare fresh working solutions immediately before each experiment. 2. Reduce the serum concentration in your medium if experimentally feasible, as serum proteins can sometimes cause precipitation of small molecules. 3. Consider a serum-free medium formulation for your experiments if compatible with your cell line. 4. Visually inspect the culture medium under a microscope to ensure the precipitate is not due to contamination.[5] |
| Inconsistent experimental results. | Incomplete dissolution of the compound: If the compound is not fully dissolved in the stock solution, the actual concentration in your experiments will be lower than calculated and may vary between experiments. | 1. Visually inspect your stock solution for any undissolved particles. If present, try vortexing and/or sonicating for a longer duration. 2. Centrifuge the stock solution at high speed and use the supernatant for your experiments to remove any undissolved material, although this will alter the final concentration. 3. Prepare a fresh stock solution , paying close attention to the dissolution steps. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PDGFRβ signaling pathway inhibited by this compound and a typical experimental workflow for its use in cell culture.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
References
preventing DMPQ Dihydrochloride precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of DMPQ Dihydrochloride in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM.[1][2][3][4][5] It exhibits over 100-fold selectivity for PDGFRβ compared to other kinases like EGFR, PKA, and PKC.[2][3][4][5] Its primary function is to block the signaling pathway mediated by PDGFRβ, which is involved in processes like cell growth, proliferation, and migration.
Q2: What are the known solubility properties of this compound?
This compound is reported to be soluble in water up to 100 mM and in PBS (pH 7.2) at 10 mg/mL.[2][3][6][7] It is a crystalline solid at room temperature.[2]
Q3: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: Why might this compound precipitate in my assay?
Precipitation of small molecule inhibitors like this compound in aqueous assay buffers is a common issue. Several factors can contribute to this:
-
pH Shift: this compound is a weak base due to its quinoline and pyridine rings. Changes in pH upon dilution of a stock solution (often in DMSO) into a buffered assay solution can alter its ionization state and decrease its solubility.
-
"Salting Out": High concentrations of salts in the buffer can reduce the solubility of the compound.
-
Low Final Solvent Concentration: When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound fully dissolved.
-
Temperature Changes: Rapid temperature changes, such as moving a solution from a warm incubator to room temperature, can cause less soluble compounds to precipitate.
-
Interaction with Assay Components: The compound may interact with proteins, peptides, or other reagents in the assay, leading to aggregation and precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Issue: I observe precipitation after diluting my this compound stock solution into my assay buffer.
Troubleshooting Steps:
-
Optimize Stock Solution and Dilution Strategy:
-
Lower Stock Concentration: If you are using a very high concentration stock solution, try preparing a lower concentration stock.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warm Aqueous Buffer: Before adding the this compound stock, gently warm your assay buffer to the experimental temperature (e.g., 37°C).[6]
-
-
Adjust Final DMSO Concentration:
-
While it's important to keep DMSO concentrations low to avoid affecting the biological system, a final concentration that is too low can cause precipitation. Most cell-based assays can tolerate up to 0.5% DMSO. If your current final concentration is very low (e.g., <0.1%), consider if it can be slightly increased without impacting your results.
-
-
Evaluate and Modify Your Assay Buffer:
-
pH: Since DMPQ is a quinoline derivative and likely a weak base, its solubility is expected to be higher at a lower pH. If your assay allows, try using a buffer with a slightly more acidic pH (e.g., pH 6.8-7.2).
-
Buffer Components: High salt concentrations can sometimes lead to precipitation. If possible, try reducing the salt concentration in your buffer. Consider the type of buffer you are using. While specific solubility data for DMPQ in different buffers is limited, Tris and HEPES are common biological buffers. Tris is a weak base and HEPES is zwitterionic.[5][8] Experimenting with different buffer systems could identify one that is more compatible with this compound.
-
-
Enhance Solubility with Additives (for biochemical assays):
-
For cell-free biochemical assays, the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) can help to keep hydrophobic compounds in solution.
-
-
Sonication:
-
After dilution, briefly sonicating the solution in an ultrasonic bath can help to redissolve any small precipitates that may have formed.[6]
-
Summary of Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Solvent & Dilution | Prepare fresh stock solutions. Use a lower stock concentration and perform serial dilutions. | Avoids issues with degraded compound and allows for a more gradual solvent change. |
| Maintain a final DMSO concentration of 0.1-0.5% if tolerated by the assay. | Balances compound solubility with potential solvent toxicity to the biological system. | |
| Temperature | Pre-warm the assay buffer to the experimental temperature before adding the compound. | Temperature affects solubility; avoiding cold shock can prevent precipitation. |
| Buffer Composition | Test buffers with a slightly lower pH (e.g., 6.8-7.2) if the assay permits. | As a weak base, this compound's solubility is likely enhanced at a lower pH. |
| Reduce high salt concentrations in the buffer where possible. | High ionic strength can lead to "salting out" and reduce compound solubility. | |
| Solubilizing Agents | For biochemical assays, consider adding 0.01% non-ionic detergent or BSA. | These agents can help to solubilize hydrophobic compounds. |
| Physical Methods | Briefly sonicate the final solution after dilution. | Can help to break up and redissolve small aggregates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (339.22 g/mol ).
-
Dissolve in appropriate solvent: For a 10 mM stock solution, dissolve the calculated mass in high-quality, anhydrous DMSO.
-
Ensure complete dissolution: Gently vortex the solution. If necessary, warm the tube to 37°C and use an ultrasonic bath for a short period to ensure the compound is fully dissolved.[6]
-
Aliquot and store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][6]
Protocol 2: General Kinase Inhibitor Assay Workflow
This is a generalized workflow that can be adapted for this compound.
-
Prepare assay components: This includes the kinase (e.g., recombinant PDGFRβ), substrate (e.g., a specific peptide), ATP, and assay buffer.
-
Prepare inhibitor dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing. It is recommended to perform these dilutions in the same solvent as the stock (e.g., DMSO).
-
Kinase reaction: a. In the wells of a microplate, add the kinase and the this compound dilution (or vehicle control). b. Incubate for a pre-determined time to allow the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is essential for kinase activity).
-
Detection: Measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, radioactivity).
-
Data analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tris HCl Excipient GMP for mRNA Formulations - CAS 1185-53-1 Pfanstiehl [pfanstiehl.com]
Technical Support Center: Troubleshooting Unexpected Results with DMPQ Dihydrochloride
Welcome to the technical support center for DMPQ Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this potent and selective PDGFRβ inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common and unexpected issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human vascular platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of PDGFRβ, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for PDGFRβ. It has been shown to be over 100-fold more selective for PDGFRβ than for other kinases such as EGFR (Epidermal Growth Factor Receptor), erbB2, p56, Protein Kinase A (PKA), and Protein Kinase C (PKC).[1][2]
Q3: What are the physical and chemical properties of this compound?
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Weight | 339.22 g/mol |
| Formula | C₁₆H₁₄N₂O₂ · 2HCl |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water to 100 mM |
| Appearance | White to beige solid |
| Storage | Store at room temperature or -20°C |
Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Proliferation Results
Q: I'm observing inconsistent or unexpected effects on cell viability/proliferation after treating my cells with this compound. What could be the cause?
A: Unexpected results in cell viability or proliferation assays can stem from several factors, ranging from experimental setup to unique cellular responses. Here’s a step-by-step troubleshooting guide:
1. Confirm On-Target PDGFRβ Inhibition:
-
Problem: The observed effect may not be due to PDGFRβ inhibition.
-
Solution: Perform a western blot to verify a dose-dependent decrease in phosphorylated PDGFRβ (p-PDGFRβ) in your cell line upon this compound treatment. This confirms the inhibitor is active and engaging its target.
2. Consider the Possibility of Autophagy Induction:
-
Problem: Instead of apoptosis, your cells might be undergoing autophagy, a cellular survival or death mechanism. Inhibition of PDGF signaling has been shown to induce autophagy in some cancer cells.
-
Unexpected Result: You may observe reduced cell proliferation without a corresponding increase in common apoptosis markers (e.g., cleaved caspase-3).
-
Solution:
-
Assess autophagic markers by western blot, such as the conversion of LC3-I to LC3-II, or changes in p62/SQSTM1 levels.
-
Visualize autophagosomes using fluorescence microscopy with autophagy-specific dyes or GFP-LC3 reporters.
-
3. Evaluate Cell Line Sensitivity and PDGFRβ Expression:
-
Problem: The effect of this compound is dependent on the expression and activation of PDGFRβ in your chosen cell line.
-
Solution:
-
Confirm PDGFRβ expression in your cell line via western blot or qPCR.
-
Ensure your experimental model involves PDGF-BB, the ligand for PDGFRβ, to stimulate the pathway you are aiming to inhibit.
-
4. Review Assay-Specific Parameters:
-
Problem: The type of viability assay used can influence the results.
-
Solution:
-
Metabolic assays (e.g., MTT, MTS): Be aware that changes in metabolic activity due to PDGFRβ inhibition might not directly correlate with cell number.
-
ATP-based assays (e.g., CellTiter-Glo®): These are generally more robust but can be affected by conditions that alter cellular ATP levels independent of viability.
-
Cell counting: Direct cell counting (e.g., using a hemocytometer or automated cell counter) provides a straightforward measure of cell number.
-
Logical Flow for Troubleshooting Cell Viability Assays
Issue 2: Inconsistent or Unexpected Cell Migration/Invasion Results
Q: I'm not seeing the expected inhibition of cell migration or invasion with this compound, or the results are variable.
A: The effect of this compound on cell migration and invasion is highly context-dependent. Here are some troubleshooting steps:
1. Confirm PDGFRβ's Role in Migration for Your Cell Model:
-
Problem: PDGFRβ signaling may not be the primary driver of migration in your specific cell line or experimental conditions.
-
Solution:
-
Use a positive control (e.g., a cell line known to be dependent on PDGFRβ for migration).
-
Stimulate migration with PDGF-BB to specifically activate the PDGFRβ pathway.
-
2. Optimize Assay Conditions:
-
Problem: Suboptimal assay parameters can mask the inhibitory effect of this compound.
-
Solution:
-
Transwell/Boyden Chamber Assays: Ensure an optimal chemoattractant gradient and appropriate incubation time.
-
Wound Healing/Scratch Assays: Cell density at the time of the scratch is critical. A confluent monolayer is required. Be mindful that proliferation can also contribute to "wound" closure; consider using a proliferation inhibitor like Mitomycin C if you only want to measure migration.
-
3. Investigate Potential Off-Target Effects or Pathway Crosstalk:
-
Problem: While highly selective, off-target effects at high concentrations or activation of compensatory signaling pathways can lead to unexpected results.
-
Solution:
-
Perform a dose-response experiment to ensure you are using a concentration within the selective range.
-
Investigate other signaling pathways that may be involved in migration in your cell type (e.g., EGFR, MET).
-
Experimental Workflow for a Cell Migration Assay
Issue 3: this compound Appears to be Inactive
Q: I'm not observing any effect of this compound in my experiments.
A: If this compound appears to be inactive, consider the following:
1. Reagent Preparation and Storage:
-
Problem: Improper storage or handling can lead to degradation of the compound.
-
Solution:
-
Ensure the compound has been stored correctly (as per the manufacturer's instructions, typically at -20°C for long-term storage of stock solutions).
-
Prepare fresh stock solutions in an appropriate solvent (e.g., water). This compound is soluble in water up to 100 mM.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes.
-
2. Experimental Protocol:
-
Problem: The timing of treatment or the concentration used may not be optimal.
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
-
Ensure that the final concentration of the solvent (e.g., water) in your culture medium is not affecting the cells.
-
3. PDGFRβ Pathway Activation:
-
Problem: The PDGFRβ pathway may not be active in your cells under your experimental conditions.
-
Solution: As mentioned previously, ensure your cells express PDGFRβ and that the pathway is stimulated, for example, by adding PDGF-BB.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-PDGFRβ
This protocol is to verify the on-target activity of this compound.
Materials:
-
Cell line expressing PDGFRβ
-
Complete culture medium
-
Serum-free medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-PDGFRβ (Tyr751), anti-total PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
PDGFRβ Signaling Pathway
References
DMPQ Dihydrochloride stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DMPQ Dihydrochloride. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable and should be stored at room temperature.[1] For long-term storage, keeping it in a desiccated environment is recommended.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. General recommendations are provided in the table below.
Q3: Is this compound sensitive to light?
Q4: Is this compound hygroscopic?
A4: Quinoline, the core structure of DMPQ, is known to be hygroscopic.[4] As a dihydrochloride salt, DMPQ may also absorb moisture from the air. It is recommended to handle the solid compound in a dry environment and store it with a desiccant.
Q5: What solvents can I use to dissolve this compound?
A5: this compound is soluble in aqueous solutions such as PBS (pH 7.2) at a concentration of up to 10 mg/mL and in water up to 100 mM.[5][6] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.
Stability and Storage Data Summary
| Condition | Form | Storage Temperature | Duration | Stability Notes |
| Recommended | Solid | Room Temperature | ≥ 4 years[5] | Store in a desiccated environment. |
| In Solvent | Solution | -20°C | 1 month[7] | Avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | 6 months[7] | Avoid repeated freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause A: Compound Degradation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions from solid this compound.
-
Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.
-
Protect working solutions from light during the experiment.
-
-
-
Possible Cause B: Incorrect Solution Concentration.
-
Troubleshooting Steps:
-
Verify the calculations used for preparing the stock and working solutions.
-
Ensure the solid compound was fully dissolved when preparing the stock solution. Gentle warming and sonication can aid dissolution.
-
If possible, confirm the concentration of the stock solution using a suitable analytical method like UV-Vis spectroscopy.
-
-
-
Possible Cause C: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Optimize the concentration of this compound and the incubation time for your specific cell line and assay.
-
Ensure that the pH of your assay medium is within the optimal range for both the cells and the compound's activity.
-
-
Issue 2: Precipitation of the compound in the stock solution or assay medium.
-
Possible Cause A: Low Solubility in the Chosen Solvent.
-
Troubleshooting Steps:
-
Confirm the solubility of this compound in the specific solvent and at the desired concentration.
-
Consider preparing a more concentrated stock solution in a solvent in which it is highly soluble (e.g., water) and then diluting it further in the assay medium.
-
-
-
Possible Cause B: Temperature Effects.
-
Troubleshooting Steps:
-
If the stock solution was stored at a low temperature, ensure it is brought to room temperature and vortexed well before use.
-
Check for precipitation after diluting the stock solution in the assay medium, as temperature changes can affect solubility.
-
-
Issue 3: Variability between experimental replicates.
-
Possible Cause A: Inaccurate Pipetting.
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated.
-
Use appropriate pipette volumes for the amounts being dispensed to minimize errors.
-
-
-
Possible Cause B: Uneven Cell Seeding.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding into plates.
-
Follow a consistent pattern for seeding wells to avoid "edge effects."
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-purity water
- Methanol or acetonitrile (HPLC grade)
- pH meter
- HPLC system with a UV detector
- Photostability chamber
2. Procedure:
- Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Keep at room temperature, protected from light, for a defined period.
- Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
- Thermal Degradation: Heat a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.
3. Analysis:
- Analyze all samples at various time points using a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Preparation of this compound Stock Solution
1. Materials:
- This compound solid
- Sterile, high-purity water or PBS (pH 7.2)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
2. Procedure:
- Weigh the required amount of this compound solid in a sterile tube.
- Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mg/mL in PBS).
- Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and/or place it in an ultrasonic bath for a short period.
- Once dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of DMPQ.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. PDGFRB - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
minimizing cytotoxicity of DMPQ Dihydrochloride in cells
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing the cytotoxicity of DMPQ Dihydrochloride in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and its primary mechanism of action?"
???+ question "Why am I observing high cytotoxicity with this compound?"
???+ question "What is a recommended starting concentration range for this compound?"
???+ question "How should I prepare and store this compound?"
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Massive cell death, even at low concentrations. | 1. High cell line sensitivity to PDGFRβ inhibition. 2. Incorrect concentration calculation. 3. Solvent toxicity. | 1. Perform a dose-response curve starting from a very low concentration (e.g., sub-nanomolar range). 2. Double-check all dilution calculations. 3. Ensure the final solvent concentration (if used) is non-toxic (e.g., <0.5% DMSO) and include a vehicle control.[1] |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Compound degradation. 3. Inconsistent incubation times. | 1. Ensure consistent cell seeding density and confluency across all experiments.[2] 2. Prepare fresh dilutions from a properly stored stock solution for each experiment.[3] 3. Use a standardized incubation time for all assays. |
| No observable effect at expected active concentrations. | 1. The cell line does not express PDGFRβ or the pathway is not active. 2. Compound is inactive due to improper storage. 3. Assay insensitivity. | 1. Verify PDGFRβ expression in your cell line (e.g., via Western Blot, qPCR). 2. Use a fresh vial of the compound and prepare a new stock solution. 3. Confirm your viability assay is working correctly with a known positive control for cytotoxicity. |
| "Edge effect" observed in multi-well plates. | Evaporation from the outer wells of the plate during long incubation periods, leading to increased compound concentration. | 1. Avoid using the outermost wells of the assay plate for experimental conditions.[4] 2. Fill the outer wells with sterile PBS or media to maintain humidity. 3. Ensure proper sealing of plates and use a humidified incubator. |
Example Data: Cytotoxicity of DMPQ in Different Cell Lines
The following table provides hypothetical IC50 values to illustrate how sensitivity to DMPQ can vary between cell lines. Note: These are example values for illustrative purposes only.
| Cell Line | Primary Target Expression | Hypothetical IC50 (µM) | Implied Sensitivity |
| Fibroblasts (e.g., NIH-3T3) | High PDGFRβ | 0.1 | High |
| Glioblastoma (e.g., U-87 MG) | Moderate PDGFRβ | 1.5 | Moderate |
| Leukemia (e.g., K-562) | Low/No PDGFRβ | > 10 | Low |
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Method)
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound over a range of concentrations.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
DMSO (100%)[5]
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 20 µM) to achieve a final concentration of 10 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the DMPQ dilutions to the appropriate wells in triplicate. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent used, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of the DMPQ concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to your experiments with this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
DMPQ Dihydrochloride protocol modifications for specific cell lines
Technical Support Center: DMPQ Dihydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective PDGFRβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase. Its mechanism of action is the inhibition of the autophosphorylation of PDGFRβ, which in turn blocks downstream signaling pathways involved in cell proliferation, migration, and survival. It displays high selectivity for PDGFRβ over other kinases such as EGFR, erbB2, PKA, and PKC.[1][2]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for human PDGFRβ is 80 nM.[3]
Q3: In what solvents is this compound soluble?
This compound is soluble in water up to 100 mM and in PBS (pH 7.2) at 10 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How should I store this compound?
This compound powder should be stored at room temperature. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, especially with compounds that have a quinoline core.[4] Here are several steps you can take to troubleshoot this problem:
-
Sonication: After diluting your stock solution into the cell culture medium, briefly sonicate the solution to aid in dissolving any precipitate.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before and after adding the inhibitor can improve solubility.
-
Increase Solvent Concentration: If you are using a DMSO stock, you can try preparing a more concentrated stock solution to minimize the volume added to the medium. However, ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[4] While cell culture media are buffered, significant additions of an acidic or basic stock solution could slightly alter the local pH. Ensure your stock solution is not at an extreme pH.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you are using a low-serum or serum-free medium, solubility issues may be more pronounced. Consider if your experimental design can tolerate a slightly higher serum concentration.
Q6: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
If this compound is not producing the expected biological effect, consider the following:
-
Cell Line Specificity: The expression levels of PDGFRβ can vary significantly between different cell lines. Verify the expression of PDGFRβ in your cell line of interest by western blot or flow cytometry. Cell lines with low or no PDGFRβ expression are not expected to respond to this compound.
-
Inhibitor Concentration: The optimal concentration of this compound can vary between cell lines and depends on the specific biological endpoint being measured (e.g., inhibition of proliferation vs. migration). It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Incubation Time: The time required to observe an effect will depend on the biological process being studied. For signaling pathway inhibition, shorter incubation times (e.g., 1-4 hours) may be sufficient. For effects on cell proliferation or viability, longer incubation times (e.g., 24-72 hours) are typically necessary.
-
Inhibitor Degradation: Ensure that your stock solution has been stored correctly and has not expired. If in doubt, use a fresh vial of the compound.
-
Assay Sensitivity: The assay you are using to measure the effect of the inhibitor may not be sensitive enough to detect subtle changes. Consider using a more sensitive or alternative assay.
Q7: this compound is causing significant cell death in my experiments, even at low concentrations. What could be the cause?
Unexpected cytotoxicity can be a concern. Here are some potential reasons and solutions:
-
Off-Target Effects: While DMPQ is a selective PDGFRβ inhibitor, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration determined from a dose-response curve.
-
Solvent Toxicity: If you are using a DMSO stock solution, ensure that the final concentration of DMSO in your cell culture is not toxic to your cells. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Cell Line Sensitivity: Some cell lines are more sensitive to kinase inhibitors than others. If your cells are particularly sensitive, you may need to use a lower concentration range and/or shorter incubation times.
-
Apoptosis Induction: Inhibition of critical survival pathways can lead to apoptosis. You can investigate this by performing an apoptosis assay, such as Annexin V staining.
Experimental Protocols and Data
General Protocol for a Cell Viability Assay (e.g., MTT or WST-1)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cell lines. Optimization of cell seeding density, inhibitor concentration, and incubation time is recommended for each specific cell line.
-
Cell Seeding:
-
Trypsinize and count your cells of interest (e.g., human dermal fibroblasts).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to obtain a range of working concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | PDGFRβ | 80 nM | Not specified (in vitro kinase assay) | Kinase Activity | [3] |
| JNJ-10198409 | PDGFR | ~10-20 nM | U87, T98, LN-229, A172 (Glioblastoma) | Proliferation | [5] |
| Picropodophyllin (PPP) | IGF-1R | 139-330 nM | U87, T98, LN-229, A172 (Glioblastoma) | Proliferation | [5] |
| Dasatinib | PDGFRβ | 4 nM | A10 (rat vascular smooth muscle), Human Aortic Smooth Muscle Cells | Kinase Activity | [2] |
Note: Data for JNJ-10198409, Picropodophyllin, and Dasatinib are provided as examples of other kinase inhibitors targeting related pathways and are for comparative purposes.
Signaling Pathway and Workflow Diagrams
PDGFRβ Signaling Pathway
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inhibitor Precipitation
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
- 1. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibition of platelet-derived growth factor-induced responses in vascular smooth muscle cells by BMS-354825 (dasatinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of DMPQ Dihydrochloride experiments
Welcome to the technical support center for DMPQ Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their experiments involving this potent and selective PDGFRβ inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Quick Facts: this compound
| Property | Value | Source(s) |
| Full Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | [1][2][3] |
| Target | Platelet-Derived Growth Factor Receptor β (PDGFRβ) | [2][3] |
| IC50 | 80 nM for human PDGFRβ | [1][3] |
| Molecular Weight | 339.22 g/mol | |
| Solubility | Soluble in water (to 100 mM) and PBS (pH 7.2, to 10 mg/ml) | [1][2] |
| Storage | Store at room temperature (solid). Stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month). Avoid repeated freeze-thaw cycles. | [4][5] |
I. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Solubility and Stock Solution Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Incorrect solvent.- Solution is supersaturated.- Improper storage. | - Ensure you are using a recommended solvent like water or PBS (pH 7.2).[1]- To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[4]- Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] |
| Precipitation upon dilution in cell culture media | - The compound may be less soluble in the complex mixture of the media.- High final concentration of the inhibitor.- Interaction with media components. | - Ensure the final concentration of the solvent (e.g., DMSO, if used) is low (typically ≤0.1%) to not affect cell health.[6]- Dilute the stock solution in a stepwise manner directly into the media with gentle mixing.- If precipitation persists, consider using a lower final concentration of this compound. |
| Cloudy or turbid appearance of the media after adding the compound | - Contamination (bacterial, fungal, or mycoplasma).- Precipitation of media components due to temperature shock or pH changes.[7] | - Visually inspect the culture under a microscope for any signs of contamination.[8]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[7]- Ensure the pH of the media is stable after the addition of the compound. |
Inconsistent or Unexpected Experimental Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/plates | - Inaccurate pipetting.- Uneven cell seeding.- Edge effects in multi-well plates.- Degradation of the compound in the working solution. | - Use calibrated pipettes and ensure proper mixing of solutions.- Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.- Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
| No or weak inhibitory effect observed | - Incorrect concentration of this compound used.- Low expression of PDGFRβ in the cell line.- Degraded compound.- Insufficient incubation time. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Confirm PDGFRβ expression in your cell line using Western blot or qPCR.- Use a fresh aliquot of the stock solution. Ensure proper storage conditions have been maintained.[4]- Optimize the incubation time with the inhibitor. A time-course experiment may be necessary. |
| Unexpected off-target effects | - At high concentrations, kinase inhibitors can lose selectivity.- The cell line may have signaling pathways sensitive to unintended targets of this compound. | - Use the lowest effective concentration of this compound as determined by your dose-response curve.- Review literature for known off-target effects of quinoline-based inhibitors. While DMPQ is highly selective for PDGFRβ over EGFR, erbB2, PKA, and PKC, cross-reactivity with other kinases at higher concentrations is possible.[3]- Consider using a secondary inhibitor with a different chemical scaffold that also targets PDGFRβ to confirm that the observed phenotype is due to on-target inhibition. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: It is recommended to prepare a stock solution in a suitable solvent such as water or PBS (pH 7.2) at a concentration of 10-100 mM.[1][2] To enhance solubility, you can gently warm the solution to 37°C and use sonication.[4] Store the stock solution in small, single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve. Based on the reported IC50 of 80 nM, you could test a range of concentrations from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.[1][3]
Q3: I am not seeing inhibition of PDGFRβ phosphorylation in my Western blot. What could be the reason?
A3: Several factors could contribute to this:
-
Suboptimal this compound Concentration: Ensure you are using a concentration that is sufficient to inhibit PDGFRβ in your specific cell model.
-
Insufficient Pre-incubation Time: Make sure to pre-incubate your cells with this compound for an adequate amount of time before stimulating with PDGF.
-
Ligand Stimulation: Confirm that you are stimulating the cells with a suitable PDGF ligand (e.g., PDGF-BB) to induce robust receptor phosphorylation.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody against phosphorylated PDGFRβ.
-
Protein Degradation: Ensure that your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of the receptor.
Q4: How can I be sure that the observed effects are due to PDGFRβ inhibition and not off-target effects?
A4: To increase confidence in the specificity of your results, consider the following:
-
Use the Lowest Effective Concentration: This minimizes the risk of engaging off-target kinases.
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of PDGFRβ should rescue the observed phenotype.
-
Use a Structurally Different Inhibitor: Confirm your findings with another selective PDGFRβ inhibitor that has a different chemical structure.
-
Knockdown/Knockout Control: Use siRNA or CRISPR to deplete PDGFRβ and see if this phenocopies the effect of this compound.
III. Experimental Protocols
Protocol: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line expressing PDGFRβ
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is advisable to perform a serial dilution to cover a wide range of concentrations (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include wells with vehicle control (media with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol: Western Blot for PDGFRβ Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on PDGF-induced PDGFRβ phosphorylation.
Materials:
-
This compound
-
Cell line expressing PDGFRβ
-
Serum-free cell culture medium
-
PDGF-BB ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total PDGFRβ
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Then, serum-starve the cells for 16-24 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentration of this compound (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total PDGFRβ.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PDGFRβ.
IV. Visualizations
PDGFRβ Signaling Pathway
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing this compound Activity
Caption: A logical workflow for conducting experiments with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DMPQ | CAS 137206-97-4 | PDGFRβ kinase inhibitor [stressmarq.com]
- 3. This compound | PDGFR | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
DMPQ Dihydrochloride interference with assay reagents
Welcome to the technical support center for DMPQ Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM.[1][2] It exhibits over 100-fold selectivity for PDGFRβ compared to other kinases such as EGFR, PKA, PKC, p56, and erbB2. Its primary role in research is for the study of cardiovascular diseases and other conditions where PDGFRβ signaling is implicated.[1]
Q2: What are the key chemical and physical properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 339.22 g/mol | [1][3] |
| CAS Number | 1123491-15-5 | [2][4][5] |
| Appearance | Solid | [2] |
| Solubility | Soluble in H₂O | [6] |
| Absorbance Maxima (λmax) | 242, 284, 374 nm | [7] |
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles. To enhance solubility, you can warm the solution to 37°C and use sonication.[5]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product vial and the certificate of analysis.
Troubleshooting Guides
Issue 1: Potential Interference with Fluorescence-Based Assays
Users of this compound may encounter unexpected results in fluorescence-based assays due to the compound's intrinsic properties. As a quinoline derivative, this compound has the potential to interfere with fluorescent readouts.
Is your fluorescence signal unexpectedly low?
This compound may be acting as a fluorescence quencher. Quinoline derivatives are known to quench fluorescence through various mechanisms, including collisional quenching and the formation of non-fluorescent complexes.[8][9][10]
Is your background fluorescence unusually high?
This compound itself may be fluorescent. The protonation of quinoline compounds can lead to enhanced fluorescence.[11] Given that DMPQ is supplied as a dihydrochloride salt, it is likely protonated and may exhibit some level of fluorescence.
Troubleshooting Workflow for Fluorescence Interference:
Workflow for identifying potential fluorescence interference.
Experimental Protocol: Testing for Fluorescence Interference
-
Compound Autofluorescence Control:
-
Prepare a dilution series of this compound in the assay buffer.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
A significant signal in the absence of your fluorescent probe indicates autofluorescence.
-
-
Fluorescence Quenching Control:
-
Prepare your fluorescent probe at the concentration used in your assay.
-
Add a dilution series of this compound to the probe.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence suggests quenching.
-
Mitigation Strategies:
-
Change Fluorophore: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound (absorbance maxima at 242, 284, and 374 nm).
-
Use a Different Assay Format: Consider a non-fluorescence-based assay, such as a luminescence or absorbance-based method, if interference is significant.
-
Data Correction: If the interference is moderate and consistent, it may be possible to subtract the background fluorescence from the "compound only" control. However, this approach should be used with caution.
Issue 2: Potential Interference with Cell Viability Assays (e.g., MTT Assay)
Cell viability assays that rely on enzymatic conversion of a substrate, such as the MTT assay, can be susceptible to interference from chemical compounds.
Are you observing unexpected changes in cell viability?
While there is no direct evidence of this compound interfering with the MTT assay, it is a possibility to consider, especially if the results are inconsistent with other observations. Compounds can interfere by directly reducing the MTT reagent or by interacting with the formazan product.
Troubleshooting Workflow for MTT Assay Interference:
Workflow for troubleshooting potential MTT assay interference.
Experimental Protocol: Testing for MTT Assay Interference
-
Cell-Free MTT Reduction Assay:
-
Prepare a dilution series of this compound in cell culture medium without cells.
-
Add the MTT reagent and incubate for the same duration as your cellular assay.
-
Add the solubilizing agent (e.g., DMSO or SDS).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).[12][13]
-
An increase in absorbance in the absence of cells indicates direct reduction of MTT by DMPQ.
-
Mitigation Strategies:
-
Use an Orthogonal Assay: If interference is suspected, validate your findings with a different cell viability assay that has a different detection principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Issue 3: Potential for Pan-Assay Interference Compound (PAINS) Behavior
Some chemical structures are known to interfere with a wide range of biochemical assays, earning them the label of Pan-Assay Interference Compounds (PAINS).[14][15] While this compound has not been officially classified as a PAIN, its quinoline core is a feature found in some PAINS. Researchers should be aware of this possibility, especially if DMPQ appears as a hit in multiple, unrelated screening campaigns.
Logical Relationship for Assessing PAINS Potential:
Assessing the potential for PAINS behavior.
Mitigation Strategies for Potential PAINS:
-
Critical Data Evaluation: Scrutinize data from high-throughput screens. If DMPQ is a frequent hitter, it warrants further investigation for non-specific activity.
-
Orthogonal Validation: Confirm activity using an assay with a different technology or readout.[16]
-
Direct Target Engagement: Whenever possible, use biophysical methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm direct binding of DMPQ to PDGFRβ.
-
Structure-Activity Relationship (SAR) Analysis: If undertaking medicinal chemistry efforts, a steep SAR can provide evidence against non-specific activity.
For further information on dealing with PAINS, consulting resources on the topic is recommended.[17][18][19]
This technical support guide is intended to provide assistance with common issues that may arise when working with this compound. For further assistance, please refer to the product's safety data sheet and other available documentation.[2][4]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C16H16Cl2N2O2 | CID 45073427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of DMPQ Dihydrochloride and Imatinib for PDGFRβ Inhibition
For researchers and drug development professionals investigating therapeutic interventions targeting the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a comprehensive understanding of the available inhibitors is paramount. This guide provides a detailed comparison of two prominent PDGFRβ inhibitors: DMPQ Dihydrochloride and imatinib. The following sections present a comparative analysis of their potency, selectivity, and mechanism of action, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the PDGFRβ Signaling Cascade
Platelet-Derived Growth Factor (PDGF) signaling is crucial for the growth, proliferation, and migration of mesenchymal cells. The binding of PDGF ligands, such as PDGF-BB, to PDGFRβ induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, activating downstream pathways like the PI3K/AKT and MAPK/ERK pathways, which are pivotal in cell survival and proliferation. Both this compound and imatinib are ATP-competitive inhibitors that target the kinase domain of PDGFRβ, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: PDGFRβ signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Performance
The efficacy of a kinase inhibitor is primarily determined by its potency (IC50) and its selectivity against the intended target. The following tables summarize the available quantitative data for this compound and imatinib.
Table 1: Potency Against PDGFRβ
| Inhibitor | IC50 (PDGFRβ) | Reference |
| This compound | 80 nM | [1][2][3] |
| Imatinib | ~100 - 607 nM | [4][5] |
Note: IC50 values for imatinib can vary depending on the assay conditions and the specific study.
Table 2: Kinase Selectivity Profile
| Inhibitor | Known Targets | Notes on Selectivity |
| This compound | PDGFRβ | Displays >100-fold selectivity over EGFR, erbB2, p56, PKA, and PKC.[1][2][3] |
| Imatinib | PDGFRα, PDGFRβ, c-Kit, v-Abl | A multi-target inhibitor.[4][6] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery research. Below are detailed methodologies for key experiments used to characterize PDGFRβ inhibitors.
Protocol 1: In Vitro PDGFRβ Kinase Assay (ADP-Glo™ Format)
This protocol outlines the steps for determining the in vitro inhibitory activity of a compound against PDGFRβ using a luminescence-based kinase assay.
Materials:
-
Recombinant human PDGFRβ enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound and/or imatinib stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, imatinib) in kinase buffer. Include a DMSO-only control.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the PDGFRβ enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate Reaction: Add the ATP solution to the kinase reaction mixture to initiate the phosphorylation reaction.
-
Incubation: Immediately dispense the reaction mixture into the wells of the assay plate containing the serially diluted inhibitors. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[2]
-
Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP. Incubate at room temperature for 30 minutes.[2]
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for IC50 determination.
Protocol 2: Cellular Phosphorylation Assay
This protocol is designed to assess the ability of an inhibitor to block PDGFRβ phosphorylation in a cellular context.
Materials:
-
Cells expressing PDGFRβ (e.g., NIH-3T3 fibroblasts)
-
Cell culture medium and serum
-
PDGF-BB ligand
-
This compound and/or imatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (Tyr857), anti-total-PDGFRβ, and appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency. To reduce basal receptor phosphorylation, serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the inhibitor (or DMSO control) for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C to induce PDGFRβ phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PDGFRβ.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ to ensure equal protein loading.
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
-
Determine the concentration of the inhibitor required to reduce PDGF-BB-induced phosphorylation by 50%.
-
Summary and Conclusion
Both this compound and imatinib are effective inhibitors of PDGFRβ kinase activity. Based on the available data, this compound demonstrates higher potency and greater selectivity for PDGFRβ compared to the multi-targeted inhibitor imatinib. The choice between these inhibitors will depend on the specific research question. For studies requiring highly selective inhibition of PDGFRβ with minimal off-target effects, this compound appears to be the superior choice. In contrast, imatinib may be more suitable for studies where the inhibition of multiple tyrosine kinases (PDGFRs, c-Kit, Abl) is desired or for comparing results with a well-established clinical therapeutic. The provided experimental protocols offer a framework for researchers to independently verify and compare the activities of these and other PDGFRβ inhibitors in their own experimental systems.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of PDGFR inhibition with imatinib on radiolabeled antibody targeting and clearance in two pathologically distinct models of colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of DMPQ Dihydrochloride in Comparison to Other PDGFR Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of DMPQ Dihydrochloride, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), with other notable PDGFR inhibitors. The information is curated for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cellular processes such as proliferation, migration, and survival.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[3] PDGFR inhibitors are therefore a key area of therapeutic research. This compound has emerged as a potent and selective inhibitor of PDGFRβ.[4][5][6] This guide will compare its in vitro efficacy with other well-known PDGFR inhibitors.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other commonly used PDGFR inhibitors against PDGFRα and PDGFRβ.
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | Data not available | 80[4][5][6] | >100-fold selectivity over EGFR, erbB2, p56, PKA, and PKC[4][5][6] |
| Imatinib | 100[3] | 100[3] | v-Abl (600), c-Kit (100)[3] |
| Sunitinib | 65[7] | 2[7] | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108)[7] |
| Sorafenib | 59[7] | 57[3] | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), Flt-3 (59), c-KIT (68)[3] |
| Axitinib | Data not available | 1.6[7] | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3)[7] |
| Pazopanib | 84[7] | 84[7] | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74), FGFR1 (140), c-Fms (146)[7] |
| Crenolanib | 2.1[7] | 3.2[7] | FLT3 (0.74)[7] |
| Nintedanib | 59[7] | 65[7] | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108)[7] |
Experimental Methodologies
The determination of IC50 values is crucial for characterizing the potency of an inhibitor. Below are representative protocols for biochemical and cellular assays used to evaluate PDGFR inhibitors.
Biochemical Kinase Assay (Representative Protocol)
A common method to determine the IC50 of an inhibitor against a purified kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the purified PDGFR enzyme, a suitable substrate (e.g., a poly-GT peptide), ATP, and varying concentrations of the inhibitor (e.g., this compound).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. ijpbs.com [ijpbs.com]
- 2. This compound | PDGFR | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating DMPQ Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DMPQ Dihydrochloride, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), with other commercially available inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathway and experimental workflows to aid in the selection and application of the appropriate research tools for studying PDGFRβ target engagement in a cellular context.
Performance Comparison of PDGFRβ Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative compounds against PDGFRβ. It is important to note that the assay types differ, with this compound's potency measured in a biochemical assay and the alternatives in cell-based assays. While not a direct comparison, this data provides valuable insights into their relative potencies.
| Compound | Target(s) | IC50 (PDGFRβ) | Assay Type | Reference |
| This compound | PDGFRβ | 80 nM | Biochemical (Tyrosine Kinase Assay) | |
| Sunitinib | PDGFRβ, VEGFRs | 10 nM | Cellular (PDGF-dependent PDGFRβ phosphorylation) | |
| Axitinib | PDGFRβ, VEGFRs | 1.6 nM | Cellular (in Porcine Aortic Endothelial Cells) | |
| Imatinib | PDGFRβ, c-Kit | ~100 nM | Cellular (Cell-based assay) | |
| Crenolanib | PDGFRβ, FLT3 | 2.1 nM (Kd) | Biochemical (Kinase binding assay) |
Experimental Protocols
Here we provide detailed methodologies for two key experiments to validate the target engagement of this compound in cells: a Western Blot for phosphorylated PDGFRβ and a Cellular Thermal Shift Assay (CETSA).
Protocol 1: Western Blot for Phospho-PDGFRβ (p-PDGFRβ) Inhibition
This protocol details the steps to assess the inhibition of PDGF-BB-stimulated PDGFRβ autophosphorylation by this compound in a suitable cell line (e.g., NIH/3T3 fibroblasts).
Materials:
-
Cell line expressing PDGFRβ (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDGFRβ (Tyr751)
-
Rabbit anti-total-PDGFRβ
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the image using an appropriate imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total PDGFRβ and a loading control like β-actin.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing PDGFRβ
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (as in Protocol 1)
-
Primary antibody against total PDGFRβ
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 10 µM).
-
Incubate the cells with the compound or vehicle for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Analysis by Western Blot:
-
Collect the supernatant from each sample.
-
Determine the protein concentration and normalize the samples.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, using the primary antibody against total PDGFRβ.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble PDGFRβ as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams were generated using Graphviz.
PDGFRβ Signaling Pathway
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the phospho-PDGFRβ Western blot experiment.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Comparison of this compound and Alternatives
Caption: Logical flow for comparing this compound with alternatives for target engagement.
A Researcher's Guide to Control Experiments for DMPQ Dihydrochloride Treatment
For researchers and drug development professionals investigating the effects of DMPQ Dihydrochloride, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), designing a robust experimental plan with appropriate controls is paramount to generating valid and publishable data. This guide provides a comparative framework for selecting controls and outlines detailed protocols for key validation assays.
This compound is a selective inhibitor of PDGFRβ tyrosine kinase with an IC50 of 80 nM.[1][2][3][4] Its selectivity is over 100-fold greater for PDGFRβ than for other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C.[1][3] Understanding this specificity is crucial when designing control experiments to validate its mechanism of action.
I. Strategic Selection of Experimental Controls
To rigorously validate the effects of this compound, a multi-faceted approach to controls is recommended. This includes the use of positive and negative controls for both the activation of the signaling pathway and the inhibitory action of the compound.
| Control Type | Purpose | Recommended Controls for this compound Experiments | Rationale |
| Positive Control (Pathway Activation) | To ensure the PDGFRβ signaling pathway is active and responsive in the experimental system. | PDGF-BB (Platelet-Derived Growth Factor-BB) | PDGF-BB is the cognate ligand for PDGFRβ and a potent activator of its downstream signaling cascade, including autophosphorylation.[5][6][7] |
| Positive Control (Inhibition) | To benchmark the inhibitory effect of this compound against a known inhibitor. | Sunitinib, Imatinib, Axitinib, Crenolanib | These are well-characterized, commercially available inhibitors of PDGFRβ with established efficacy, providing a reference for the potency of this compound.[8][9][10] |
| Negative Control (Vehicle) | To account for any effects of the solvent used to dissolve this compound. | Sterile Water, Saline (for in vivo), or the highest concentration of DMSO used in the experiment (for in vitro, if applicable) | This compound is soluble in water and PBS.[2] The vehicle should have no biological effect on its own. |
| Negative Control (Target Engagement) | To demonstrate that the observed effects are specifically due to the inhibition of PDGFRβ. | 1. Structurally similar, inactive analog (if available) 2. Cells lacking PDGFRβ expression 3. Non-targeting siRNA | An inactive analog would control for off-target effects of the chemical scaffold. The use of PDGFRβ-null cells or siRNA-mediated knockdown confirms that the drug's effect is dependent on the presence of its target.[11] |
II. Comparative Analysis of PDGFRβ Inhibitors
When evaluating the efficacy of this compound, comparing its potency to other known PDGFRβ inhibitors is crucial. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several alternative compounds.
| Inhibitor | IC50 for PDGFRβ | Additional Targets |
| This compound | 80 nM | Highly selective for PDGFRβ |
| CP-673451 | 1 nM | Highly selective for PDGFRβ[8] |
| Sunitinib | 2 nM | VEGFR2, c-Kit[8] |
| Crenolanib | 3.2 nM (Kd) | FLT3[8] |
| Axitinib | 1.6 nM | VEGFR1/2/3, c-Kit[8] |
| Sorafenib | 57 nM | Raf-1, B-Raf, VEGFR-2/3, Flt-3, c-KIT[8][10] |
| Imatinib | 0.1 µM | v-Abl, c-Kit[10] |
| Regorafenib | 22 nM | VEGFR1/2/3, Kit, RET, RAF-1, B-RAF[8][10] |
III. Detailed Experimental Protocols
Accurate and reproducible data hinge on meticulously executed experiments. Below are detailed protocols for essential assays to validate the activity of this compound.
A. In Vitro PDGFRβ Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of PDGFRβ activity.
Materials:
-
Recombinant human PDGFRβ
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the kinase buffer. Prepare a solution of PDGFRβ and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Kinase Reaction:
-
To the wells of a white assay plate, add 1 µL of inhibitor solution or vehicle.
-
Add 2 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
B. Cell-Based PDGFRβ Phosphorylation Assay (Western Blot)
This method detects the phosphorylation status of PDGFRβ in whole cells, providing a physiologically relevant measure of inhibitor activity.
Materials:
-
Cells expressing PDGFRβ (e.g., NIH3T3 fibroblasts)
-
Cell culture medium and serum
-
PDGF-BB
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751) and anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total-PDGFRβ antibody to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
-
IV. Visualizing Experimental Logic and Pathways
To clearly illustrate the experimental design and the underlying biological pathway, Graphviz diagrams are provided below.
Caption: Experimental workflow for validating this compound activity in a cell-based assay.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ELISA Protocols [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ulab360.com [ulab360.com]
- 5. In-cell ELISA protocol | Abcam [abcam.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Protocol [protocols.io]
- 9. ulab360.com [ulab360.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. pubs.acs.org [pubs.acs.org]
DMPQ Dihydrochloride: A Comparative Guide to its Selectivity Against Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DMPQ Dihydrochloride's selectivity against various tyrosine kinases, supported by available experimental data. This compound is a potent and selective inhibitor of the human Platelet-Derived Growth Factor Receptor β (PDGFRβ), a key player in various cellular processes and a therapeutic target in several diseases.
Data Presentation: Kinase Inhibition Profile
This compound exhibits a high degree of selectivity for PDGFRβ. The following table summarizes the available quantitative data on its inhibitory activity.
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 80 | - |
| EGFR | > 8,000 | > 100-fold |
| erbB2 | > 8,000 | > 100-fold |
| p56lck | > 8,000 | > 100-fold |
| Protein Kinase A (PKA) | > 8,000 | > 100-fold |
| Protein Kinase C (PKC) | > 8,000 | > 100-fold |
Data sourced from Dolle, R.E., et al. (1994). 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. J Med Chem, 37(17), 2627-9.[1][2]
PDGFRβ Signaling Pathway
This compound exerts its effect by inhibiting the autophosphorylation of PDGFRβ, thereby blocking the initiation of downstream signaling cascades. The diagram below illustrates the key pathways regulated by PDGFRβ.
Caption: PDGFRβ signaling pathways inhibited by this compound.
Experimental Protocols
The following is a generalized protocol for an in vitro tyrosine kinase inhibition assay, based on common methodologies in the field. The specific protocol for this compound can be found in the primary literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase
-
Specific peptide substrate for the kinase
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)
-
Microplates (96- or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the tyrosine kinase, its specific substrate, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is directly proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Utilizes FRET-based substrates to measure phosphorylation.
-
Radiometric: The incorporation of the radiolabeled phosphate from [γ-32P]ATP into the substrate is quantified.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for an in vitro tyrosine kinase inhibition assay.
References
A Comparative Review of DMPQ Dihydrochloride Efficacy in Targeting PDGFRβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of DMPQ Dihydrochloride, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Its performance is objectively compared with other alternative PDGFRβ inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase. The inhibition of PDGFRβ signaling is a critical area of research, as this pathway is implicated in various pathological processes, including tumor growth, angiogenesis, and fibrosis. This compound's mechanism of action involves the disruption of receptor dimerization and subsequent hindrance of the phosphorylation process, which effectively modulates downstream signaling pathways.
Comparative Efficacy of PDGFRβ Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used PDGFRβ inhibitors. It is important to note that the data presented below is compiled from various sources and experimental conditions may differ. Therefore, a direct comparison should be made with caution.
| Compound | Target(s) | IC50 (PDGFRβ) | Other Notable Targets (IC50) | Reference(s) |
| This compound | PDGFRβ | 80 nM | >100-fold selective over EGFR, PKA, PKC, p56, and erbB2 | [1] |
| Imatinib | PDGFRβ, c-Kit, Abl | Varies | - | |
| Sunitinib | PDGFRβ, VEGFRs | 2 nM | VEGFR2 (80 nM) | |
| Sorafenib | PDGFRβ, VEGFRs, Raf | Varies | - | |
| Pazopanib | PDGFRβ, VEGFRs, FGFRs | 84 nM | VEGFR1 (10 nM), VEGFR2 (30 nM), VEGFR3 (47 nM), FGFR (74 nM) | |
| Crenolanib | PDGFRβ, FLT3 | 3.2 nM | FLT3 (2.1 nM) | |
| SU 16f | PDGFRβ | Potent | Selective for PDGFRβ | |
| SU 6668 | PDGFR, VEGFR, FGFR | Potent | - |
Disclaimer: The IC50 values presented are for comparative purposes only. The experimental conditions under which these values were determined may vary between studies. For a definitive comparison, it is recommended to evaluate these compounds head-to-head in the same assay system.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of efficacy studies. Below are representative protocols for in vitro kinase and cell-based assays to assess the efficacy of PDGFRβ inhibitors like this compound.
In Vitro PDGFRβ Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PDGFRβ.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Add 2.5 µL of a solution containing the PDGFRβ kinase and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PDGFRβ.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based PDGFRβ Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of PDGFRβ in a cellular context.
Materials:
-
Cells expressing PDGFRβ (e.g., NIH-3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PDGF-BB ligand
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total-PDGFRβ
-
ELISA or Western blot reagents
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with a serial dilution of this compound or other test compounds for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the level of PDGFRβ phosphorylation using a phospho-PDGFRβ specific ELISA or by Western blotting.
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
-
Calculate the EC50 values by fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of this compound's efficacy, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound in the PDGFRβ signaling pathway.
References
DMPQ Dihydrochloride: A Comparative Analysis of Potency and Selectivity as a PDGFRβ Inhibitor
For researchers in drug discovery and development, the selection of potent and selective kinase inhibitors is paramount for advancing targeted therapeutic strategies. DMPQ Dihydrochloride has emerged as a significant tool in the study of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling. This guide provides a comparative analysis of this compound's IC50 values, offering a clear perspective on its performance against its primary target and other kinases, alongside relevant experimental protocols.
Potency and Selectivity of this compound
This compound is a potent inhibitor of human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) with a reported IC50 value of 80 nM .[1] Its efficacy is underscored by its high selectivity. Studies have shown that this compound exhibits over 100-fold greater selectivity for PDGFRβ compared to other tyrosine and serine/threonine kinases, including Epidermal Growth Factor Receptor (EGFR), erbB2, p56, Protein Kinase A (PKA), and Protein Kinase C (PKC).[1]
Comparative IC50 Values of PDGFRβ Inhibitors
To contextualize the potency of this compound, the following table compares its IC50 value against other known inhibitors of PDGFRβ.
| Inhibitor | PDGFRβ IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 80 | EGFR (>8000), erbB2 (>8000), p56 (>8000), PKA (>8000), PKC (>8000) |
| Sunitinib (SU 11248) | 2 | VEGFR2 (80)[2] |
| Axitinib (AG-013736) | 2 | VEGFR1 (4), VEGFR2 (20), VEGFR3 (0.4)[2] |
| CP-673451 | 1 | PDGFRα (10)[2] |
| Ponatinib (AP24534) | 1.1 | Abl (0.37), VEGFR2 (1.5), FGFR1 (2.2), Src (5.4)[2] |
| Pazopanib (GW786034) | 84 | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74), FGFR1 (140), c-Fms (146)[2] |
| Imatinib (STI-571) | 100 | v-Abl (600), c-Kit (100)[2] |
| Sorafenib (Bay 43-9006) | 20 | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (15), FLT3 (57), c-Kit (58)[2] |
| Nintedanib (BIBF 1120) | 65 | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108), PDGFRα (59)[2] |
Note: The IC50 values for DMPQ against other kinases are extrapolated from the reported >100-fold selectivity.
Experimental Protocols
The determination of IC50 values is crucial for evaluating inhibitor potency. Below is a detailed methodology for a typical in vitro kinase assay to determine the IC50 of an inhibitor like this compound against PDGFRβ.
PDGFRβ Kinase Assay Protocol
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PDGFRβ kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other inhibitors)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (as a control).
-
Enzyme Addition: Add 2 µL of recombinant PDGFRβ kinase diluted in kinase buffer to each well.
-
Substrate/ATP Mix Addition: Initiate the kinase reaction by adding 2 µL of a mixture containing the poly(Glu, Tyr) substrate and ATP to each well. The final ATP concentration should be at or near the Km for PDGFRβ.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[3]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing Molecular Interactions and Workflows
To further elucidate the context of this compound's function, the following diagrams illustrate the PDGFRβ signaling pathway and a typical experimental workflow for IC50 determination.
Caption: PDGFRβ signaling pathway and the inhibitory action of DMPQ.
Caption: Experimental workflow for IC50 value determination.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DMPQ Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of DMPQ Dihydrochloride (CAS No: 1123491-15-5). Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1][2][3] While comprehensive toxicological data is limited, it is imperative to handle this compound with the appropriate level of caution to avoid potential health hazards. The following personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Standard BS EN 374:2003 compliant gloves are a minimum requirement. | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[4] |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from dust, aerosols, and splashes.[1] |
| Skin and Body | Impervious laboratory coat or gown. | To prevent contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or in a chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a suitable respirator should be used. | To avoid inhalation of the compound.[1] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
